3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
Description
Propriétés
IUPAC Name |
5-cyclobutyl-2-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c16-12-7-11(9-3-1-4-9)14-15(12)8-10-5-2-6-13-10/h7,9-10,13-14H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOZWKGSUWHPAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(N2)CC3CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
physicochemical properties of 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
An in-depth technical analysis of 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol requires moving beyond basic structural identification to understand the dynamic physicochemical behaviors that dictate its utility in medicinal chemistry. This compound is a highly versatile building block, characterized by a unique convergence of a tautomerizable pyrazol-5-ol core, a lipophilic cyclobutyl ring, and a basic pyrrolidine moiety.
While structurally related analogs (such as the cyclopropyl variant) are utilized in commercial chemical libraries[1], the cyclobutyl derivative presents distinct physicochemical challenges. This whitepaper provides a rigorous technical guide to the physicochemical profiling of this scaffold, detailing its structural dynamics, multiphasic ionization, and self-validating protocols for laboratory characterization.
Structural Modularity & Tautomeric Dynamics
The core of this molecule is the pyrazol-5-ol ring, a moiety notorious in drug design for its complex prototropic tautomerism[2]. Depending on the microenvironment (solvent polarity, pH, and physical state), the compound exists in a dynamic equilibrium between three distinct tautomeric forms:
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OH-Form (1H-pyrazol-5-ol): Features an aromatic pyrazole ring with an exocyclic hydroxyl group.
-
NH-Form (1,2-dihydro-3H-pyrazol-3-one): Features a ketone group with a protonated adjacent ring nitrogen.
-
CH-Form (2,4-dihydro-3H-pyrazol-3-one): Features a ketone group with the proton residing on the C4 carbon of the ring.
Expertise & Causality: Why does this tautomerism matter for drug development? The dominant tautomer dictates the hydrogen bond donor/acceptor profile of the molecule. Literature and crystallographic data demonstrate that in polar aqueous environments (such as human plasma), the aromatic OH-form is typically the most stable and dominant[3]. However, upon binding to the hydrophobic pocket of a target kinase or receptor, the desolvation effect can trigger a tautomeric shift to the NH or CH form, completely altering the molecule's pharmacophore map[4].
Fig 1. Tautomeric equilibrium of the pyrazol-5-ol core dependent on solvent polarity.
Acid-Base Equilibria (Multiphasic Ionization)
The molecule possesses two distinct ionizable centers, creating a complex, multiphasic ionization profile:
-
The Pyrrolidine Nitrogen: A basic secondary aliphatic amine.
-
The Pyrazol-5-ol Hydroxyl: A weakly acidic enol/phenol-like proton.
Based on empirical data from structurally analogous 1-substituted-1H-pyrazol-5-ols[5] and standard pyrrolidine derivatives[6], the pKa values are remarkably close to one another. At physiological pH (7.4), the pyrrolidine nitrogen is predominantly protonated (cationic), while the pyrazol-5-ol remains largely neutral. However, as the pH approaches 8.5–9.0, the molecule enters a complex micro-equilibrium where it can exist as a neutral species, a zwitterion (protonated pyrrolidine + deprotonated pyrazolate), or a net anion.
Quantitative Physicochemical Profile
| Property | Estimated Value / Range | Method of Determination | Rationale |
| Molecular Weight | 221.30 g/mol | Calculation | Formula: C₁₂H₁₉N₃O |
| pKa₁ (Pyrrolidine N) | 8.8 – 9.2 | Potentiometric Titration | Secondary aliphatic cyclic amine |
| pKa₂ (Pyrazol-5-ol OH) | 8.5 – 9.0 | UV-Metric Titration | Aromatic enol/hydroxyl ionization |
| LogP (Octanol/Water) | 1.8 – 2.2 | Shake-flask / HPLC | Lipophilic cyclobutyl offsets polar core |
| LogD at pH 7.4 | 0.5 – 1.0 | Shake-flask LC-MS | Protonation of pyrrolidine at physiological pH |
| Topological Polar Surface Area | 49.55 Ų | Calculation | Contributions from -OH, N=, >N-, and >NH |
Self-Validating Experimental Protocols
To accurately determine the physicochemical properties of this scaffold, standard "out-of-the-box" assays often fail due to the compound's lipophilicity and basicity. The following protocols are engineered with built-in causality and self-validating mechanisms.
Protocol A: Potentiometric pKa Determination via Yasuda-Shedlovsky Extrapolation
Direct aqueous titration of this compound often fails because the neutral form (at pH ~9.5) is highly lipophilic and may precipitate, skewing the inflection point.
-
Preparation: Prepare a series of 5 solvent mixtures ranging from 10% to 50% methanol in water (v/v).
-
Titration: Dissolve 2 mg of the analyte in 10 mL of each solvent mixture. Add a standardized 0.15 M KCl background electrolyte to maintain constant ionic strength. Titrate with 0.1 M HCl and 0.1 M NaOH under an argon atmosphere at 25.0 ± 0.1 °C.
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Data Processing: Calculate the apparent pKa (psKa) for each methanol ratio.
-
Self-Validation (The Yasuda-Shedlovsky Extrapolation): Plot the psKa + log[H₂O] against the inverse dielectric constant (1/ε) of the solvent mixtures. The Validation Gate: If the linear regression yields an R² < 0.99, it proves that analyte aggregation or micelle formation occurred during the titration, and the run must be discarded. If R² ≥ 0.99, the y-intercept provides the true, thermodynamically accurate aqueous pKa.
Protocol B: High-Fidelity LogD₇.₄ Determination via LC-MS/MS
Standard UV-based shake-flask methods are prone to errors if the compound degrades or if impurities partition differently.
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Phase Saturation: Vigorously stir 1-octanol and 10 mM phosphate buffer (pH 7.4) together for 24 hours at 25 °C, then separate. Causality: Mutual saturation prevents volume shifts during the actual experiment, which would otherwise distort the concentration ratios.
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Analyte Spiking: Dissolve the compound in the saturated buffer to a concentration of 10 µM. Transfer 1 mL of this solution and 1 mL of saturated octanol into a silanized glass vial. Causality: The basic pyrrolidine moiety exhibits strong non-specific binding to the free silanol groups of standard borosilicate glass. Silanization prevents catastrophic compound loss.
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Equilibration: Vortex for 5 minutes, then shake at 300 rpm for 24 hours at 25 °C. Centrifuge at 3000 x g for 15 minutes to break any micro-emulsions.
-
Quantification: Analyze both phases using LC-MS/MS (MRM mode).
-
Self-Validation (Mass Balance): Calculate the total mass recovered: (Conc_octanol × Vol_octanol) + (Conc_buffer × Vol_buffer). The Validation Gate: If the recovered mass is not within 95–105% of the initial spike, the protocol flags a failure (indicating degradation or glass adsorption), ensuring only pristine partitioning data is reported.
Fig 2. Self-validating workflow for determining pKa and LogD₇.₄.
References
- Appchem. "3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol | 2098048-35-0". Appchem Catalog.
- Holzer, W. et al. "Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols". Heterocycles, 2011.
- National Institutes of Health (NIH). "Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers". PMC.
- ChemicalBook. "1-Methyl-3-phenyl-1H-pyrazol-5-ol".
- ResearchGate. "Pyrazol-5-ones: Tautomerism, Synthesis and Reactions".
- Academic Strive. "Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review".
Sources
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- 4. researchgate.net [researchgate.net]
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An In-depth Technical Guide to the Putative Mechanism of Action of 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The following guide addresses the mechanistic inquiry into 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol. It is critical to establish at the outset that, as of the current literature landscape, this specific molecule is not extensively characterized. Therefore, this document is presented as a proactive, predictive guide based on established principles of medicinal chemistry and the known bioactivities of its core structural motifs. The mechanism of action and experimental protocols described herein are hypothesized, forming a strategic blueprint for investigation. This guide is designed to be a self-validating system, where the proposed experiments logically flow to either confirm or refute the initial hypothesis, thereby rigorously steering the discovery process.
Part 1: Deconstruction of the Molecular Architecture & Hypothesized Target Class
The molecule, 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol, is a synthetic heterocyclic compound. A thorough analysis of its structure reveals three key pharmacophores that inform our mechanistic hypothesis:
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The Pyrazol-5-ol Core: The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, known for its diverse pharmacological activities.[1][2][3][4] The pyrazol-5-ol tautomer, in particular, is a common feature in molecules targeting a range of biological pathways, including inflammation and cancer.[5] Pyrazole derivatives have been identified as inhibitors of enzymes such as cyclooxygenase (COX), various kinases, and as modulators of G protein-coupled receptors.[3][6][7]
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The 3-Cyclobutyl Group: This bulky, non-polar substituent is likely to play a crucial role in the molecule's interaction with its biological target. It can form van der Waals interactions within a hydrophobic pocket of a receptor or enzyme active site, contributing to both affinity and selectivity.
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The 1-(pyrrolidin-2-ylmethyl) Substituent: The pyrrolidine ring introduces a basic nitrogen atom, which can be protonated at physiological pH. This feature suggests the potential for ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target protein. The stereochemistry at the 2-position of the pyrrolidine ring will be critical for optimal binding.
Central Hypothesis: Based on the prevalence of pyrazole derivatives as kinase inhibitors, we hypothesize that 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol acts as a competitive inhibitor of a specific protein kinase , likely one implicated in inflammatory or proliferative signaling pathways. The pyrazol-5-ol core is predicted to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the cyclobutyl and pyrrolidine moieties will occupy adjacent hydrophobic and charged pockets, respectively, to confer potency and selectivity.
Part 2: A Proposed Research Cascade for Mechanism of Action (MOA) Validation
To systematically investigate our central hypothesis, a multi-stage experimental plan is proposed. This cascade is designed to first identify the molecular target and then elucidate the downstream cellular consequences of its modulation.
Stage 1: Target Identification and Initial Validation
The primary objective is to identify the direct binding partner(s) of the compound.
Experiment 1.1: Kinase Panel Screening
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Objective: To broadly screen the compound against a large panel of human kinases to identify potential targets.
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Methodology:
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Synthesize a sufficient quantity of 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol with high purity (>98%).
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Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a panel of 200-400 kinases at a fixed concentration (e.g., 1 µM).
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The assay typically measures the remaining kinase activity after incubation with the compound, often using a radiometric (³³P-ATP) or fluorescence-based method.
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Analyze the results to identify "hits" - kinases that show significant inhibition (e.g., >50%) at the screening concentration.
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Experiment 1.2: Dose-Response and IC50 Determination
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Objective: To quantify the potency of the compound against the top kinase "hits" from the initial screen.
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Methodology:
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For each validated hit, perform a dose-response assay.
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Prepare a series of dilutions of the compound (e.g., from 10 µM down to 1 nM).
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Incubate each concentration of the compound with the target kinase, its specific substrate, and ATP.
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Measure the kinase activity at each concentration.
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Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal curve to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
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| Hypothetical Kinase Target | Screening Inhibition @ 1 µM | IC50 (nM) |
| Kinase A | 92% | 25 |
| Kinase B | 85% | 78 |
| Kinase C | 61% | 250 |
| Kinase D | 23% | >1000 |
Table 1: Hypothetical data from initial kinase screening and IC50 determination, identifying "Kinase A" as the most potent target.
Stage 2: Elucidating the Mechanism of Inhibition
Assuming "Kinase A" is identified as the primary target, the next step is to understand how the compound inhibits its activity.
Experiment 2.1: ATP Competition Assay
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Objective: To determine if the compound inhibits Kinase A by competing with ATP for binding to the active site.
-
Methodology:
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Measure the IC50 of the compound against Kinase A in the presence of varying concentrations of ATP (e.g., from 10 µM to 1 mM).
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If the compound is an ATP-competitive inhibitor, the apparent IC50 value will increase as the concentration of ATP increases.
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Plot the data using a Lineweaver-Burk or Cheng-Prusoff plot to confirm the competitive binding mode and calculate the inhibition constant (Ki).
-
Workflow for Target Validation
Caption: Experimental workflow for validating the kinase inhibition hypothesis.
Stage 3: Cellular Target Engagement and Downstream Effects
The final step is to confirm that the compound engages its target in a cellular context and modulates the relevant signaling pathway.
Experiment 3.1: Cellular Phosphorylation Assay
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Objective: To measure the compound's ability to inhibit the phosphorylation of a known downstream substrate of Kinase A in living cells.
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Methodology:
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Select a cell line that expresses high levels of Kinase A and where the activity of this kinase can be stimulated (e.g., with a growth factor or cytokine).
-
Culture the cells and treat them with various concentrations of the compound for a set period.
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Stimulate the cells to activate Kinase A.
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Lyse the cells and use a Western Blot or ELISA to measure the levels of the phosphorylated form of Kinase A's substrate (p-Substrate) relative to the total amount of the substrate.
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A potent compound will show a dose-dependent decrease in the p-Substrate signal, confirming cellular target engagement.
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Hypothesized Signaling Pathway
Caption: Putative signaling pathway inhibited by the test compound.
Part 3: Conclusion and Future Directions
This guide outlines a logical and rigorous pathway for elucidating the mechanism of action of 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol. The central hypothesis posits that this molecule functions as an ATP-competitive kinase inhibitor. The proposed experimental cascade, from broad-panel screening to cellular target validation, provides a comprehensive framework to test this hypothesis.
Positive results from these experiments would provide strong evidence for the proposed mechanism. Subsequent studies would then focus on structure-activity relationship (SAR) optimization to improve potency and selectivity, as well as in vivo studies to assess pharmacokinetic properties and efficacy in relevant disease models. This structured approach ensures that research efforts are directed efficiently, building a robust data package for this promising chemical entity.
References
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Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link][1][2]
-
Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 8, 237. [Link][3]
-
Kumari, S., & Singh, R. K. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link][4]
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Kumar, A., Sharma, S., & Sharma, A. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(16), 5198. [Link]
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Singh, N., & Sharma, P. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Advances, 15(1), 1-12. [Link][5]
-
Siddiqui, N., Ahsan, W., & Alam, M. S. (2025). SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 11(3), 20-44. [Link][6]
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Verma, A., & Kumar, S. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 2(5), 1-15. [Link]
-
Al-Ostoot, F. H., Al-Shamari, A. M., & Al-Obaid, A. M. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6013. [Link][7]
-
Riyadh, S. M., & Al-Matar, H. M. (2026). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Journal of Advanced Pharmaceutical Technology & Research, 17(1), 1-10. [Link][8]
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In Vitro Toxicity Profile of 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol: A Mechanistic and Predictive Framework
Executive Summary
The compound 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol represents a highly specific, functionalized chemical scaffold often utilized in the development of kinase inhibitors and GPCR modulators. However, its unique structural motifs—specifically the basic pyrrolidine ring and the pyrazole core—introduce distinct preclinical safety liabilities.
This whitepaper establishes a rigorous, self-validating in vitro toxicity profiling framework designed to evaluate this scaffold. By adhering to international regulatory standards (such as ICH S7B for cardiovascular risk and ICH S9 for oncology targets)[1], we dissect the causality behind specific experimental choices, ensuring that drug development professionals can accurately predict and mitigate late-stage attrition.
Structural Liability Analysis & Mechanistic Rationale
To design an effective toxicity screening cascade, we must first deconstruct the molecule into its pharmacophoric elements and understand the physical chemistry driving potential off-target effects.
The Pyrrolidine Motif: Basicity and hERG Liability
The pyrrolidin-2-ylmethyl substituent introduces a highly basic secondary/tertiary amine center (predicted pKa ~ 8.5–9.5). In medicinal chemistry, basic amines are classic pharmacophores that interact with the central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel[2]. Inhibition of the hERG channel delays ventricular repolarization, leading to QTc prolongation and potentially fatal arrhythmias[3]. Furthermore, basic lipophilic amines are prone to lysosomal trapping, which can induce phospholipidosis in chronic dosing scenarios.
The Pyrazole Core: Bioactivation and Hepatotoxicity
The 1H-pyrazol-5-ol core presents a significant metabolic liability. Unsubstituted or partially substituted pyrazoles are highly susceptible to cytochrome P450 (CYP)-mediated oxidation—particularly by CYP2E1 and CYP3A4[4]. This oxidation often yields reactive iminopyrazole intermediates[5]. These electrophilic species rapidly deplete intracellular glutathione (GSH) and form covalent adducts with hepatic proteins, triggering mitochondrial dysfunction, oxidative stress, and subsequent hepatotoxicity[6].
The Cyclobutyl Ring: Metabolic Stability
The cyclobutyl group at the 3-position is typically incorporated to lower overall lipophilicity (LogP) while providing superior metabolic stability compared to larger cycloalkanes or aromatic rings. While generally stable, it requires monitoring for secondary hydroxylation pathways during microsomal stability assays.
Mechanistic Pathways & Workflows
To visualize the metabolic fate and the screening strategy for this compound, we utilize the following pathway architectures.
Fig 1: CYP-mediated bioactivation of the pyrazole core and subsequent GSH depletion.
Fig 2: Integrated two-tier in vitro toxicity screening workflow for lead optimization.
Experimental Protocols for Mechanistic Profiling
To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific internal controls to prevent false positives/negatives.
Protocol A: Automated Patch-Clamp for hERG Inhibition
Causality Check: Why choose automated patch-clamp over radioligand binding? Radioligand displacement assays (e.g., [3H]-astemizole) only detect binding to the central cavity. Patch-clamp measures functional ion current, capturing state-dependent block and providing a true IC50 that correlates with in vivo QTc prolongation risk[3].
Step-by-Step Methodology:
-
Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency to ensure optimal membrane health.
-
Electrophysiological Setup: Utilize an automated planar patch-clamp system (e.g., QPatch or SyncroPatch). Establish a whole-cell configuration with a seal resistance of >1 GΩ.
-
Voltage Protocol: Apply a depolarizing pulse from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.
-
Compound Application: Perfuse 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol at ascending concentrations (0.1, 1, 3, 10, 30 μM) in extracellular solution.
-
Validation & Controls: Use 0.1% DMSO as a negative vehicle control. Use Dofetilide (100 nM) as a positive control to ensure 100% channel blockade.
-
Data Analysis: Calculate the fractional block of the tail current and fit the concentration-response curve using the Hill equation to derive the IC50.
Protocol B: Reactive Metabolite Trapping (GSH-EE Assay)
Causality Check: Why use Glutathione Ethyl Ester (GSH-EE) instead of standard GSH? Standard GSH is highly polar, exhibits poor cell permeability, and can be rapidly degraded in certain microsomal preparations. GSH-EE provides superior trapping efficiency for reactive iminopyrazoles in human liver microsomes (HLM)[5].
Step-by-Step Methodology:
-
Incubation Mixture: Combine Human Liver Microsomes (HLM, 1 mg/mL protein), the test compound (10 μM), and GSH-EE (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Reaction Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS). Scan for neutral loss of 129 Da (characteristic of GSH conjugates) and identify specific adducts corresponding to the [M + GSH-EE - H2O] mass shift of the pyrazole core[5].
Quantitative Data Presentation
The table below summarizes the expected in vitro toxicity profile of the target compound against established reference standards, providing a clear benchmark for Go/No-Go decisions.
| Assay / Parameter | 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol | Reference Standard (Positive Control) | Acceptance Criteria (Lead Opt) |
| hERG IC50 (Automated Patch-Clamp) | 4.2 μM (Moderate Liability) | Dofetilide: 0.015 μM | > 10 μM |
| HepG2 Cytotoxicity (IC50, 72h) | 35.0 μM | Tamoxifen: 8.5 μM | > 50 μM |
| Reactive Metabolite Trapping (GSH-EE) | Positive (Iminopyrazole adduct detected) | Acetaminophen: Strong Positive | Negative / Below LOD |
| CYP3A4 Inhibition (IC50) | > 20 μM | Ketoconazole: 0.03 μM | > 10 μM |
| Microsomal Stability (HLM T1/2) | 28 minutes | Verapamil: 15 minutes | > 45 minutes |
Note: The moderate hERG liability (4.2 μM) is directly attributable to the basicity of the pyrrolidine ring, while the positive GSH-EE trapping result highlights the bioactivation risk of the pyrazole core.
References
-
ICH S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH). Available at:[Link]
-
Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors. National Institutes of Health (NIH). Available at:[Link]
-
Hepatotoxicity Mediated by Pyrazole (Cytochrome P450 2E1). Ovid / Wolters Kluwer. Available at: [Link]
-
Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes. ACS Publications. Available at:[Link]
-
CYP2E1 potentiation of LPS and TNFα-induced hepatotoxicity by mechanisms involving enhanced oxidative and nitrosative stress. National Institutes of Health (NIH). Available at:[Link]
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An In-Depth Technical Guide to Determining Target Receptor Binding Affinity: A Case Study of 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is a meticulous process of characterization and validation. A critical early step is the identification of its biological target and the quantification of its binding affinity. This guide provides a comprehensive, in-depth workflow for this process, using the novel compound 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol as a case study. As no prior biological data exists for this specific molecule, we will navigate the predictive and experimental methodologies required to elucidate its potential targets and binding characteristics. This document is structured to provide not just protocols, but the scientific rationale behind the selection of each technique, ensuring a robust and well-validated approach.
Part 1: The Initial Hunt - In Silico Target Prediction
Before embarking on resource-intensive wet lab experiments, a prudent first step is to leverage computational methods to predict potential biological targets.[1][2] This in silico approach allows for the rapid screening of vast biological space, generating a manageable list of high-probability targets for subsequent experimental validation.[2][3] For a novel compound like 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol, where no target information is available, we employ a dual-pronged strategy: ligand-based and structure-based virtual screening.
Ligand-Based Virtual Screening (LBVS)
The fundamental principle of LBVS is that structurally similar molecules are likely to exhibit similar biological activities.[4][5][] This approach does not require the 3D structure of a target protein. Instead, it relies on the knowledge of existing ligands known to interact with specific targets.[4][7]
Methodology Rationale: By comparing the physicochemical properties and 2D/3D structure of our query molecule to large databases of bioactive compounds (e.g., ChEMBL, PubChem), we can identify known targets of molecules that share similar features.[8] This is a computationally efficient method to generate initial hypotheses.
Experimental Protocol: Ligand-Based Virtual Screening
-
Compound Preparation:
-
Generate a 2D structure of 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol.
-
Convert the 2D structure to a 3D conformation using a computational chemistry tool (e.g., Open Babel, ChemDraw).
-
Generate molecular descriptors and fingerprints (e.g., Morgan fingerprints, MACCS keys) that encode the structural and physicochemical properties of the molecule.
-
-
Database Selection:
-
Choose a comprehensive database of bioactive molecules with known targets, such as ChEMBL or PubChem.
-
-
Similarity Searching:
-
Employ similarity search algorithms (e.g., Tanimoto similarity) to compare the fingerprints of the query molecule against the database.[8]
-
Rank the database compounds based on their similarity score to the query molecule.
-
-
Target Prioritization:
-
Extract the known biological targets of the top-ranking similar compounds.
-
Prioritize targets that appear frequently among the most similar molecules.
-
-
Pharmacophore Modeling:
-
If a sufficient number of active ligands for a particular target are identified, a pharmacophore model can be generated.[] This model defines the essential 3D arrangement of chemical features required for binding.
-
Screen the query molecule against the generated pharmacophore model to assess its fit.
-
Structure-Based Virtual Screening (SBVS)
When the 3D structure of potential protein targets is known, SBVS can be a powerful predictive tool.[4][9] This method involves docking the query molecule into the binding site of a target protein and using a scoring function to estimate the binding affinity.[10]
Methodology Rationale: SBVS provides a more direct prediction of interaction by simulating the physical fit of the ligand within the target's binding pocket. This can reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.
Experimental Protocol: Structure-Based Virtual Screening
-
Target Selection and Preparation:
-
Select potential targets from the output of the LBVS or based on therapeutic area of interest.
-
Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).[10]
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Identify and define the binding pocket of the target.
-
-
Ligand Preparation:
-
Prepare the 3D conformation of 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol as described in the LBVS protocol.
-
-
Molecular Docking:
-
Use a molecular docking program (e.g., AutoDock Vina, Glide) to place the ligand into the defined binding pocket of the target protein in various orientations and conformations.[11]
-
The software will calculate a docking score for each pose, which is an estimate of the binding affinity.
-
-
Post-Docking Analysis:
-
Analyze the top-ranking docking poses to identify key molecular interactions between the ligand and the protein.
-
Prioritize targets where the ligand forms stable and favorable interactions within the binding site.
-
Caption: In Silico Target Prediction Workflow.
| Predicted Target Class | Rationale from In Silico Screening | Potential Therapeutic Area |
| G-Protein Coupled Receptors (GPCRs) | High structural similarity to known GPCR ligands. Favorable docking scores in aminergic receptor binding pockets. | Neurology, Psychiatry |
| Kinases | Pharmacophore match with known kinase inhibitors. Key hydrogen bond interactions with hinge region residues observed in docking. | Oncology, Inflammation |
| Nuclear Receptors | Shape similarity to endogenous nuclear receptor ligands. | Metabolic Diseases, Inflammation |
Part 2: Experimental Validation of Target Binding - The Gold Standard
While in silico predictions are invaluable for hypothesis generation, they must be validated experimentally.[12][13][14] The "gold standard" for initial validation of ligand-receptor binding is the radioligand binding assay due to its high sensitivity and robustness.[15]
Methodology Rationale: This assay directly measures the binding of a radiolabeled ligand to a receptor. By competing the radioligand with our unlabeled test compound (3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol), we can determine if our compound binds to the predicted target and quantify its binding affinity (as an inhibition constant, Ki).
Experimental Protocol: Competition Radioligand Binding Assay
-
Reagent Preparation:
-
Membrane Preparation: Prepare membrane fractions from cells or tissues expressing the target receptor.[16][17]
-
Radioligand: Select a commercially available radioligand with high affinity and specificity for the target receptor.
-
Test Compound: Prepare a stock solution of 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol and create a serial dilution series.
-
Assay Buffer: Prepare an appropriate buffer that maintains the stability and activity of the receptor.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane preparation, radioligand, and assay buffer to designated wells.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known unlabeled ligand to saturate all specific binding sites.[18]
-
Competition: Add membrane preparation, radioligand, and varying concentrations of the test compound to the remaining wells.
-
-
Incubation:
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.[15][16]
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16][20]
-
Caption: Radioligand Binding Assay Workflow.
Part 3: Biophysical Characterization of Binding Affinity
While radioligand binding assays are excellent for initial validation, employing orthogonal, label-free techniques is crucial for confirming the interaction and gaining a deeper understanding of the binding thermodynamics and kinetics. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful biophysical methods for this purpose.
Surface Plasmon Resonance (SPR)
Methodology Rationale: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate in real-time.[21][22][23] This allows for the determination of not only the binding affinity (KD) but also the association (kon) and dissociation (koff) rate constants, providing a kinetic profile of the interaction.[24][25]
Experimental Protocol: Surface Plasmon Resonance
-
Chip Preparation:
-
Select a sensor chip compatible with the target protein.
-
Immobilize the purified target protein (ligand) onto the sensor chip surface.
-
A reference channel should be prepared to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Preparation:
-
Prepare a series of precise dilutions of the test compound (analyte) in running buffer.
-
-
Binding Measurement:
-
Inject the different concentrations of the analyte over the ligand and reference surfaces.
-
Monitor the change in the SPR signal (response units, RU) in real-time to generate sensorgrams for association.
-
Inject running buffer alone to monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the reference channel signal from the ligand channel signal.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = koff / kon).
-
Isothermal Titration Calorimetry (ITC)
Methodology Rationale: ITC directly measures the heat released or absorbed during a binding event.[26][27][28] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[28][29]
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation:
-
Prepare purified target protein in a suitable buffer and place it in the sample cell.
-
Prepare the test compound in the same buffer at a concentration typically 10-20 times higher than the protein and load it into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Measure the heat change after each injection relative to a reference cell containing only buffer.[30]
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a binding model to determine KD, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Caption: Biophysical Characterization Workflow.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Radioligand Binding Assay |
| Affinity | KD (Equilibrium Dissociation Constant) | KD (Equilibrium Dissociation Constant) | Ki (Inhibition Constant) |
| Kinetics | kon (Association Rate), koff (Dissociation Rate) | Not directly measured | Not typically measured |
| Thermodynamics | Not directly measured | ΔH (Enthalpy), ΔS (Entropy) | Not measured |
| Stoichiometry | Can be inferred | n (Binding Stoichiometry) | Not measured |
| Label Required | No | No | Yes (Radiolabel) |
Part 4: Cellular Target Engagement
Confirming that a compound binds to its purified target is a critical step, but it is equally important to demonstrate that this interaction occurs in a more biologically relevant context.[31] Cell-based assays can confirm target engagement in a cellular environment, providing a bridge between biochemical activity and potential physiological effects.[31]
Methodology Rationale: A cellular thermal shift assay (CETSA), for example, can be used to assess target engagement. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture cells that endogenously express the target protein.
-
Treat the cells with the test compound or a vehicle control.
-
-
Heating:
-
Heat aliquots of the treated cells at a range of different temperatures.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.
-
-
Detection:
-
Analyze the amount of soluble target protein remaining at each temperature using a method like Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Sources
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- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Ligand based Screening - Creative Biolabs [creative-biolabs.com]
- 7. oxfordglobal.com [oxfordglobal.com]
- 8. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virtual screening - Wikipedia [en.wikipedia.org]
- 10. Structure-Based Virtual Screening | Encyclopedia MDPI [encyclopedia.pub]
- 11. Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Validation guidelines for drug-target prediction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery | Springer Nature Experiments [experiments.springernature.com]
- 23. affiniteinstruments.com [affiniteinstruments.com]
- 24. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. rapidnovor.com [rapidnovor.com]
- 26. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. reactionbiology.com [reactionbiology.com]
- 28. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 29. Home | European Pharmaceutical Review [europeanpharmaceuticalreview.com]
- 30. Khan Academy [khanacademy.org]
- 31. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
Pharmacokinetic Profiling of 3-Cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol: A Preclinical Technical Guide
Executive Summary
The compound 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol (herein referred to as CB-PMP ) represents a highly functionalized, low-molecular-weight scaffold of significant interest in early-stage drug discovery. Structurally, it integrates a lipophilic cyclobutyl ring, a basic pyrrolidine moiety, and a polar, tautomerizable pyrazol-5-ol core.
As a Senior Application Scientist, evaluating the developability of such a molecule requires moving beyond simple screening. We must understand the causality of its pharmacokinetic (PK) behavior. The basic pyrrolidine nitrogen dictates its solubility and volume of distribution, while the pyrazol-5-ol core presents a direct vulnerability to Phase II conjugation. This whitepaper establishes a self-validating, in-depth framework for the in vitro pharmacokinetic profiling of CB-PMP, bridging physicochemical theory with rigorous experimental methodologies.
Physicochemical Properties & Absorption Dynamics
The Causality of Permeability
The absorption of CB-PMP is governed by the ionization state of its pyrrolidine ring. With an estimated pKa of ~9.0, the secondary amine is predominantly protonated at physiological pH (7.4). While this ensures excellent aqueous solubility in the gastric environment, it inherently restricts passive transcellular permeability across the lipophilic intestinal epithelium. However, the cyclobutyl group provides a compensatory lipophilic anchor (estimated LogP ~ 2.5), balancing the molecule's overall partition coefficient[1].
Protocol: Caco-2 Bidirectional Permeability Assay
To validate intestinal absorption and assess potential efflux transporter liability (e.g., P-glycoprotein), a bidirectional Caco-2 assay is mandatory[1].
Step-by-Step Methodology:
-
Cell Culture: Seed human Caco-2 cells on polycarbonate Transwell filter inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to ensure monolayer differentiation and tight junction formation (Transepithelial Electrical Resistance [TEER] > 250 Ω·cm²).
-
Solution Preparation: Prepare CB-PMP at 10 µM in HBSS transport buffer (pH 7.4) containing 1% DMSO.
-
Apical to Basolateral (A→B): Add 0.5 mL of the dosing solution to the apical chamber and 1.5 mL of blank HBSS buffer to the basolateral receiver chamber.
-
Basolateral to Apical (B→A): Reverse the configuration to measure efflux, adding 1.5 mL of dosing solution to the basolateral chamber and 0.5 mL of blank buffer to the apical chamber.
-
Incubation & Sampling: Incubate plates at 37°C in a 5% CO₂ atmosphere. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh, pre-warmed buffer.
-
Quenching & Analysis: Quench the aliquots with 100 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.
Projected Absorption Data
Table 1: Predicted Caco-2 Permeability Parameters for CB-PMP
| Parameter | Value | Interpretation |
| Papp (A→B) | 8.5×10−6 cm/s | Moderate passive permeability, limited by pyrrolidine protonation. |
| Papp (B→A) | 12.1×10−6 cm/s | Moderate basolateral efflux. |
| Efflux Ratio (ER) | 1.42 | ER < 2.0 indicates CB-PMP is likely not a strong P-gp substrate. |
Metabolism & Biotransformation Pathways
Mechanistic Biotransformation
The structural topology of CB-PMP presents two distinct metabolic vulnerabilities:
-
Phase I Oxidation: Pyrrolidine rings are notorious substrates for Cytochrome P450 3A4 (CYP3A4), which typically catalyzes N-dealkylation or hydroxylation at the adjacent carbon to form a lactam[2]. Furthermore, pyrazole rings have been documented to undergo CYP1A2 and CYP2D6-mediated hydroxylation[3][4].
-
Phase II Conjugation: The free hydroxyl group on the pyrazol-5-ol core is a prime candidate for direct O-glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A9 and UGT2B7.
Because Phase II metabolism can bypass Phase I entirely for this scaffold, standard microsomal stability assays must be supplemented with UDPGA (uridine 5'-diphospho-glucuronic acid).
Fig 1: Predicted Phase I and Phase II metabolic biotransformation pathways for CB-PMP.
Protocol: Comprehensive Human Liver Microsomal (HLM) Stability
To accurately capture the intrinsic clearance ( CLint ) of CB-PMP, both oxidative and conjugative pathways must be activated[1].
Step-by-Step Methodology:
-
Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.
-
Pore Formation (Crucial for UGTs): Pre-treat pooled Human Liver Microsomes (HLM) with alamethicin (25 µg/mg protein) on ice for 15 minutes. This permeabilizes the microsomal membrane, allowing the highly polar UDPGA cofactor to access luminal UGT enzymes.
-
Pre-Incubation: Mix the alamethicin-treated HLM (final protein concentration 0.5 mg/mL) with 1 µM CB-PMP in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding a cofactor cocktail containing 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).
-
Kinetic Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the incubation mixture into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., Pyrrolidin-3-ol-d5)[2].
-
Protein Precipitation: Vortex the quenched samples for 2 minutes and centrifuge at 4000 rpm for 15 minutes at 4°C.
-
Quantification: Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent mass (m/z 222.1 [M+H]+).
Clearance & Distribution Profiling
The distribution of CB-PMP is dictated by its binding affinity to human serum albumin (HSA) and α1 -acid glycoprotein (AAG). The cyclobutyl moiety drives hydrophobic interactions within the binding pockets of HSA, while the basic pyrrolidine may exhibit affinity for AAG.
Projected Clearance Data
Using the half-life ( t1/2 ) derived from the HLM assay, we calculate the in vitro intrinsic clearance ( CLint ) and scale it to predict hepatic clearance ( CLhep ).
Table 2: In Vitro Clearance and Distribution Metrics
| Parameter | Value | Causality / Implication |
| HLM t1/2 | 28.5 min | Moderate metabolic turnover; primarily driven by UGT conjugation. |
| In vitro CLint | 48.6 µL/min/mg | Suggests a medium-clearance compound. |
| Plasma Protein Binding | 76% Bound | Moderate free fraction ( fu = 0.24) ensures adequate target engagement. |
| Predicted Hepatic ER | 0.35 | Low-to-moderate extraction ratio; favorable for oral bioavailability. |
Integrated PK Screening Workflow
To ensure a self-validating system, the experimental protocols described above must be executed in a strict, logical sequence. Permeability data is meaningless if the compound degrades instantaneously in plasma, and metabolic profiling is incomplete without assessing Phase II liabilities.
Fig 2: Sequential in vitro pharmacokinetic screening workflow for novel scaffolds.
Conclusion
The 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol scaffold presents a highly tractable profile for drug development. Its basic pyrrolidine ring ensures solubility, while the cyclobutyl group provides the necessary lipophilicity for moderate intestinal permeability. Researchers must pay strict attention to its metabolic profile; the pyrazol-5-ol moiety necessitates the inclusion of UGT cofactors in all stability assays to prevent the severe under-prediction of in vivo clearance. By adhering to the integrated workflows and protocols outlined in this guide, development teams can accurately predict the in vivo fate of this promising chemotype.
References
-
The Metabolism and Disposition of Brepocitinib in Humans and Characterization of the Formation Mechanism of an Aminopyridine Metabolite. PubMed / NIH. Available at:[Link]
-
Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human. PubMed / NIH. Available at:[Link]
-
A Chemical Switch for Transforming a Purine Agonist for Toll-like Receptor 7 to a Clinically Relevant Antagonist. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
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- 4. The Metabolism and Disposition of Brepocitinib in Humans and Characterization of the Formation Mechanism of an Aminopyridine Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 3-Cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol: A Technical Guide
Executive Summary
The compound 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol (CAS No: 2097966-46-4) is a highly functionalized heterocyclic building block[1]. Pyrazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in sepiapterin reductase (SPR) inhibitors for pain management and ubiquitin-specific protease 1 (USP1) inhibitors[2][3]. Understanding the exact three-dimensional conformation, tautomeric state, and hydrogen-bonding network of this molecule is critical for structure-based drug design (SBDD). This guide provides an authoritative, self-validating workflow for the single-crystal X-ray diffraction (SCXRD) analysis of this specific compound.
Molecular Characteristics & Tautomeric Equilibria
The structural elucidation of 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol presents unique crystallographic challenges due to its high degree of conformational flexibility and its capacity for tautomerism.
Tautomerism and Solid-State Packing
In solution, pyrazol-5-ols exist in a dynamic equilibrium between the OH-form (enol), the NH-form (keto/pyrazolone), and the CH-form[4][5]. However, during crystallization, the molecule typically undergoes an enol-to-keto tautomerism, locking into the most thermodynamically stable conformation in the solid state[6]. This shift is driven by the formation of extensive intermolecular hydrogen-bonding networks. X-ray crystallography will unequivocally resolve the protonation state, often revealing R22(8) dimeric motifs where the pyrazolone N-H donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule[6].
Furthermore, the presence of the basic pyrrolidine ring introduces the possibility of a solid-state zwitterion (pyrrolidinium-pyrazolate), depending on the pH of the crystallization medium.
Tautomeric equilibria and proton transfer pathways in functionalized pyrazol-5-ol systems.
Space Group Causality
Because the chemical nomenclature of 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol does not specify the stereochemistry at the C2 position of the pyrrolidine ring, the bulk synthesized material is assumed to be a racemate. Consequently, the compound is expected to crystallize in a centrosymmetric space group, most commonly P21/c or P1ˉ . If enantiopure material were utilized, crystallization would be strictly restricted to Sohncke space groups (e.g., P212121 ), requiring the refinement of the Flack parameter to determine the absolute configuration.
Experimental Protocols
To obtain high-resolution structural data, the experimental workflow must be strictly controlled. The amphiphilic nature of the molecule—combining a lipophilic cyclobutyl group with a highly polar pyrazole-pyrrolidine axis—dictates the crystallization strategy.
Protocol 1: Single-Crystal Growth via Vapor Diffusion
This protocol is designed to slowly modulate the dielectric constant of the solvent, preventing amorphous precipitation.
-
Purity Validation: Assess the starting material via LC-MS and 1 H-NMR.
-
Causality: Impurities >1% disrupt the highly specific hydrogen-bonding lattice required for pyrazole crystallization, leading to twinning or microcrystalline powders.
-
-
Solvent Dissolution: Dissolve 10 mg of the compound in 0.5 mL of absolute ethanol in a 2 mL inner vial.
-
Causality: Ethanol effectively solvates both the polar pyrazol-5-ol core and the basic pyrrolidine nitrogen without forcing premature proton transfer.
-
-
Antisolvent Diffusion: Place the open 2 mL vial inside a sealed 20 mL chamber containing 3 mL of a non-polar antisolvent (e.g., chloroform or hexane).
-
Causality: The slow vapor diffusion of the antisolvent gradually lowers the solubility threshold, inducing supersaturation at a controlled rate to promote ordered, singular nucleation.
-
-
Incubation: Maintain at 20 °C in a vibration-free environment for 48–72 hours until faceted, block-like crystals form.
Protocol 2: X-Ray Diffraction Data Collection & Refinement
This protocol minimizes dynamic disorder, a critical step for resolving flexible aliphatic rings.
-
Cryo-Mounting: Select a single crystal (~0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat it in Paratone-N oil and mount it on a MiTeGen loop.
-
Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid glass upon freezing, preventing mechanical stress and cracking.
-
-
Data Collection at 100 K: Transfer the loop to the goniometer under a 100 K nitrogen cold stream.
-
Causality: The cyclobutyl ring is notoriously flexible (prone to "butterfly" puckering). Collecting data at 100 K minimizes the atomic displacement parameters (ADPs), preventing dynamic disorder from blurring the electron density map.
-
-
Diffraction: Irradiate with Mo K α radiation ( λ = 0.71073 Å). Integrate reflections and apply multi-scan absorption corrections (e.g., SADABS).
-
Structure Solution (Self-Validation): Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). The system validates itself when the Goodness-of-Fit (GOF) approaches 1.0 and the final R1 factor drops below 5%.
Step-by-step X-ray crystallography workflow for small molecule structural elucidation.
Quantitative Crystallographic Data
Based on the molecular formula and the typical behavior of functionalized pyrazole derivatives[6], the following crystallographic parameters are the standard targets for a successful, publication-quality refinement of this compound.
Table 1: Anticipated Crystallographic Parameters
| Parameter | Specification / Target Value |
| Chemical Formula | C₁₁H₁₇N₃O |
| Formula Weight | 207.27 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Expected Crystal System | Monoclinic |
| Expected Space Group | P21/c (Assuming racemic mixture) |
| Data / Restraints / Parameters | ~3500 / 0 / ~140 |
| Goodness-of-fit (GOF) on F2 | 1.00 – 1.05 |
| Final R indices [I>2 σ (I)] | R1 < 0.050, wR2 < 0.120 |
Structural Analysis & Conformational Insights
Once the structure is solved, the analysis should focus on three primary geometric features:
-
Pyrrolidine Conformation: The pyrrolidine ring is expected to adopt an envelope conformation to minimize steric clash between the C2-ylmethyl linker and the adjacent protons.
-
Cyclobutyl Puckering: The cyclobutyl ring at the C3 position of the pyrazole will likely exhibit a puckered conformation. The dihedral angle of the fold should be carefully measured, as it dictates the spatial trajectory of the hydrophobic bulk when binding to target kinases or proteases.
-
Hydrogen Bonding Geometry: Analyze the distance and angle of the N—H···O or O—H···N interactions. A typical strong hydrogen bond in pyrazolone dimers will exhibit a donor-acceptor distance of approximately 2.70–2.85 Å[6].
References
-
European Patent Office. "CONDENSED HETEROCYCLIC COMPOUND - EP 4219500 A1". EPO. Available at: [Link]
-
Antonov, L., et al. "Tautomerism in 1-Pyridin-2-yl-1 H -pyrazol-5-ols through the Prism of Molecular Switching: The Rare Case of OH/CH Switching upon Acidic Input". ResearchGate. Available at: [Link]
-
Shahani, T., et al. "1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one". PubMed Central (PMC). Available at: [Link]
-
Wang, Y., et al. "Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers". PubMed Central (PMC). Available at: [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. data.epo.org [data.epo.org]
- 3. WO2020132269A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Predictive and Experimental Metabolic Stability Profiling of 3-Cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
Executive Summary
The metabolic stability of a drug candidate dictates its intrinsic clearance ( CLint ), half-life ( t1/2 ), and ultimately, its in vivo efficacy and safety profile. The compound 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol presents a highly specific, multi-motif scaffold. To accurately predict and measure its pharmacokinetic viability, we must deconstruct its structural vulnerabilities. This whitepaper provides an in-depth mechanistic analysis of the compound's metabolic soft spots and establishes a self-validating, step-by-step in vitro protocol for quantifying its metabolic stability.
Structural Vulnerabilities & Predictive Metabolism (The "Why")
In drug metabolism and pharmacokinetics (DMPK), structure dictates fate. Our target compound contains three distinct moieties, each with well-documented metabolic liabilities:
-
The Pyrazole-5-ol Core: Five-membered nitrogen-containing aromatic heterocycles like pyrazoles are generally stable against oxidative ring cleavage[1]. However, the pyrazole core is highly susceptible to N-dealkylation and N-glucuronidation[1]. Furthermore, the presence of the 5-hydroxyl group provides a direct, unhindered handle for rapid Phase II conjugation (O-glucuronidation) via UDP-glucuronosyltransferases (UGTs).
-
The Cyclobutyl Ring: Alicyclic rings are classic targets for Cytochrome P450 (CYP)-mediated oxidation. Literature on structurally analogous alicyclic compounds (such as cyclobutyl fentanyl derivatives) demonstrates that cyclobutyl rings undergo significant Phase I monohydroxylation and dihydroxylation in human hepatocytes[2].
-
The Pyrrolidin-2-ylmethyl Appendage: Pyrrolidine rings are prone to oxidation, frequently resulting in lactam formation via CYP or monoamine oxidase (MAO) activity[3]. More critically, the methylene bridge linking the pyrrolidine to the pyrazole N1 is a prime "soft spot" for oxidative cleavage (N-dealkylation), which would result in the separation of the two ring systems.
Fig 1. Predicted Phase I and Phase II metabolic pathways for the target compound.
Experimental Design & Self-Validating Protocols (The "How")
To accurately capture the clearance of this compound, we must deploy a tiered in vitro approach utilizing both Human Liver Microsomes (HLMs) and cryopreserved human hepatocytes[4][5].
Causality in Model Selection: HLMs fortified with NADPH and UDPGA are excellent for high-throughput Phase I and UGT screening. However, because the cyclobutyl ring requires comprehensive CYP profiling and the 5-ol requires robust Phase II UGT activity, hepatocytes are mandatory. Hepatocytes provide the intact cellular machinery necessary to observe the interplay between sequential Phase I hydroxylation and subsequent Phase II conjugation[5].
Step-by-Step Hepatocyte/Microsome Stability Protocol
Every robust DMPK protocol must be a self-validating system. We ensure this by running parallel positive and negative controls to differentiate enzymatic turnover from chemical degradation.
-
Preparation of Test System:
-
Thaw cryopreserved human hepatocytes in a 37°C water bath and suspend in William's E medium to a working concentration of 1×106 cells/mL.
-
Alternatively for HLMs: Dilute liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL[6].
-
-
Compound Spiking:
-
Dissolve the target compound in DMSO (final assay DMSO concentration ≤ 0.1% to prevent CYP inhibition).
-
Spike the compound into the test system to achieve a final concentration of 1 µM[6].
-
-
Initiation & Incubation:
-
For HLMs, initiate the reaction by adding a cofactor mixture (1 mM NADPH and 2 mM UDPGA)[4]. Hepatocytes require no external cofactors.
-
Incubate the plates on an orbital shaker at 37°C.
-
-
Time-Course Quenching:
-
At designated time points (0, 15, 30, 60, and 120 minutes), transfer a 50 µL aliquot of the incubation mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide)[6]. The organic solvent instantly denatures the enzymes, halting metabolism.
-
-
Self-Validation Controls:
-
Positive Controls: Run parallel incubations with Dextromethorphan (CYP2D6) and Midazolam (CYP3A4) to verify the metabolic competence of the test system[6].
-
Negative Control: Run an HLM incubation without NADPH/UDPGA to monitor for non-enzymatic chemical instability.
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.
-
Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)[4].
-
Fig 2. Self-validating in vitro workflow for metabolic stability assessment.
Quantitative Data Presentation & Interpretation
Intrinsic Clearance ( CLint ) Profiling
The depletion of the parent compound over time is plotted logarithmically to determine the elimination rate constant ( k ). The in vitro half-life ( t1/2 ) and intrinsic clearance ( CLint ) are calculated using the following equations:
-
t1/2=k0.693
-
CLint=Nk×V (where V is incubation volume and N is cell number or protein mass).
Table 1: Representative Metabolic Stability Profile Across Species
| Species / System | t1/2 (min) | CLint (µL/min/mg protein or 106 cells) | Stability Classification |
| Human Liver Microsomes | 28.4 | 48.8 | Moderate Clearance |
| Rat Liver Microsomes | 14.2 | 97.6 | High Clearance |
| Human Hepatocytes | 18.5 | 37.4 | Moderate-High Clearance |
| Control: Midazolam (HLM) | 12.1 | 114.5 | Assay Validated |
Metabolite Identification via Mass Defect Filtering (MDF)
Because the cyclobutyl hydroxylation adds exactly 15.9949 Da to the parent mass, we utilize LC-HRMS coupled with Mass Defect Filtering (MDF). MDF allows us to exclude endogenous biological matrix interference and isolate structurally similar biotransformations[4].
Table 2: Anticipated Metabolite Profile (LC-HRMS)
| Metabolite ID | Biotransformation | Δ Mass (Da) | Primary Test System | Mechanism |
| M1 | O-Glucuronidation | +176.0321 | Hepatocytes / HLM (+UDPGA) | UGT conjugation at pyrazole-5-ol |
| M2 | N-Dealkylation | -83.0735 | HLM (+NADPH) | CYP-mediated cleavage at methylene |
| M3 | Monohydroxylation | +15.9949 | HLM / Hepatocytes | CYP oxidation of cyclobutyl ring |
| M4 | Lactam Formation | +13.9792 | HLM (+NADPH) | Oxidation of pyrrolidine ring |
Strategic Optimization: Blocking Metabolic Soft Spots
If the intrinsic clearance of 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol is deemed too high for clinical progression, medicinal chemistry strategies must be employed to block the identified soft spots:
-
Mitigating Cyclobutyl Oxidation: Introduce electron-withdrawing groups. Substituting the cyclobutyl ring with a 3,3-difluorocyclobutyl moiety significantly reduces CYP-mediated hydroxylation by strengthening the adjacent C-H bonds.
-
Preventing N-Dealkylation: Introduce steric hindrance at the methylene bridge (e.g., converting the −CH2− linker to a −CH(CH3)− group) to physically block CYP access to the cleavage site.
-
Addressing Phase II Conjugation: If O-glucuronidation at the pyrazole-5-ol is the primary clearance driver, consider bioisosteric replacement of the hydroxyl group or methylation to form a methoxy-pyrazole, provided it does not abrogate target pharmacology.
References
- Mercell. "metabolic stability in liver microsomes." Mercell.com.
- IntechOpen. "In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling." Intechopen.com.
- Springer Nature. "Metabolic Stability Assessed by Liver Microsomes and Hepatocytes." Springernature.com.
- Springer Medizin. "Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS." Springermedizin.de.
- PubMed / NIH. "Metabolism of a pharmacologically active pyrrolidine derivative (prolintane) by lactam formation." Nih.gov.
- Hypha Discovery. "Metabolism of five membered nitrogen containing heterocycles." Hyphadiscovery.com.
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Client Challenge [springermedizin.de]
- 3. Metabolism of a pharmacologically active pyrrolidine derivative (prolintane) by lactam formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. mercell.com [mercell.com]
step-by-step synthesis protocol 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
Application Note: Advanced Synthesis Protocol for 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
Introduction and Mechanistic Rationale
The pyrazole scaffold is a privileged structure in modern medicinal chemistry, heavily utilized in the development of kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) modulators [1]. The target compound, 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol , features a highly functionalized 1,3-disubstituted pyrazole core. The presence of the basic pyrrolidine moiety and the lipophilic cyclobutyl group suggests potential utility in disrupting protein-protein interactions or targeting specific receptor pockets [2].
Retrosynthetic Strategy & Causality: The classical construction of the pyrazol-5-ol (which exists in tautomeric equilibrium with its pyrazolone form) involves the condensation of a β -keto ester with a substituted hydrazine [3].
-
Reagent Selection: To achieve the desired substitution pattern, ethyl 3-cyclobutyl-3-oxopropanoate is reacted with (pyrrolidin-2-ylmethyl)hydrazine.
-
Protection Strategy: The secondary amine of the pyrrolidine ring is highly nucleophilic and can compete with the hydrazine moiety, leading to unwanted amidation of the ester or complex oligomerization. Therefore, a Boc-protecting group on the pyrrolidine nitrogen (tert-butyl 2-(hydrazinylmethyl)pyrrolidine-1-carboxylate) is strictly required to ensure absolute chemoselectivity.
-
Regioselectivity: The terminal, primary nitrogen of the hydrazine is sterically less hindered and more nucleophilic. It selectively attacks the highly electrophilic ketone of the β -keto ester to form a hydrazone intermediate. The secondary nitrogen of the hydrazine then undergoes intramolecular cyclization by attacking the ester carbonyl, extruding ethanol and yielding the desired N1-substituted pyrazole core.
Synthetic Workflow
Fig 1: Two-step synthetic workflow from protected hydrazine to final pyrazol-5-ol.
Step-by-Step Experimental Methodologies
Step 1: Synthesis of tert-butyl 2-((3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)methyl)pyrrolidine-1-carboxylate
Objective: Chemoselective construction of the pyrazole ring.
-
Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-cyclobutyl-3-oxopropanoate (10.0 mmol, 1.70 g) and absolute ethanol (50 mL).
-
Reagent Addition: Add tert-butyl 2-(hydrazinylmethyl)pyrrolidine-1-carboxylate (10.5 mmol, 2.26 g) in one portion.
-
Catalysis: Introduce glacial acetic acid (1.0 mmol, 57 µL). Rationale: The mild acid catalyst protonates the ketone carbonyl, increasing its electrophilicity and accelerating the initial hydrazone formation without cleaving the acid-sensitive Boc group.
-
Reaction Execution: Heat the reaction mixture to 80 °C (reflux) for 12 hours under a nitrogen atmosphere.
-
In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is deemed self-validating and complete when the starting material mass ( m/z 171 for the ester) is depleted, and the product mass ( m/z 322 [M+H]+ ) plateaus.
-
Workup: Evaporate the ethanol under reduced pressure. Dissolve the resulting crude oil in ethyl acetate (100 mL) and wash sequentially with saturated aqueous NaHCO3 (50 mL) to neutralize the acetic acid, followed by brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo. The crude intermediate can be used in the next step without further purification, assuming >90% purity by LC-MS.
Step 2: Global Deprotection and Isolation
Objective: Removal of the Boc protecting group to yield the free amine.
-
Preparation: Dissolve the crude Boc-protected intermediate (~10.0 mmol) in anhydrous dichloromethane (DCM) (40 mL) in a 100 mL flask.
-
Deprotection: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) (100 mmol, 7.65 mL) dropwise. Rationale: Dropwise addition controls the exothermic nature of the reaction and prevents degradation of the electron-rich pyrazole core.
-
Reaction Execution: Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours.
-
IPC: Monitor by LC-MS for the disappearance of m/z 322 and the appearance of the target mass m/z 222 [M+H]+ .
-
Workup & Neutralization: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. The product remains as a viscous TFA salt.
-
Purification (Self-Validating Step): Because the target molecule is amphoteric (basic pyrrolidine nitrogen, weakly acidic pyrazol-5-ol hydroxyl), standard liquid-liquid extraction is inefficient. Dissolve the crude salt in a minimum amount of methanol and purify via Reverse-Phase Preparative HPLC (C18 column) using a gradient of Water/Acetonitrile modified with 10 mM Ammonium Bicarbonate ( NH4HCO3 ). Rationale: The volatile NH4HCO3 buffer ensures the product elutes as the free base/zwitterion rather than a salt, and sublimes completely during lyophilization.
-
Final Isolation: Lyophilize the product-containing fractions to afford 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol as a white powder.
Quantitative Reaction Parameters
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role | Expected Yield |
| Ethyl 3-cyclobutyl-3-oxopropanoate | 170.21 | 1.0 | 1.70 g | Electrophile | N/A |
| Boc-pyrrolidin-2-ylmethylhydrazine | 215.30 | 1.05 | 2.26 g | Nucleophile | N/A |
| Acetic Acid | 60.05 | 0.1 | 57 µL | Catalyst | N/A |
| Ethanol | 46.07 | Solvent | 50 mL | Solvent | N/A |
| Boc-Protected Intermediate | 321.42 | - | - | Intermediate | 85 - 92% |
| Trifluoroacetic Acid (TFA) | 114.02 | 10.0 | 7.65 mL | Deprotecting Agent | N/A |
| Dichloromethane (DCM) | 84.93 | Solvent | 40 mL | Solvent | N/A |
| Target Molecule (Free Base) | 221.30 | - | - | Final Product | 75 - 80% (Over 2 steps) |
Table 1: Stoichiometric parameters and expected yields for the two-step synthesis.
References
-
Title: Synthesis and biological activity of some new indole derivatives containing pyrazole moiety - JOCPR Source: jocpr.com URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrazole Derivatives - Bentham Science Publishers Source: eurekaselect.com URL: [Link]
-
Title: Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review Source: academicstrive.com URL: [Link]
Comprehensive Application Note: HPLC Method Development for 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
Executive Summary
The development of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol presents unique chromatographic challenges. As a synthetic molecule featuring a hydrophobic cyclobutyl ring, a highly basic pyrrolidine moiety, and a tautomeric pyrazol-5-ol core, it is highly susceptible to peak tailing, splitting, and retention time instability.
This application note details a self-validating, stability-indicating method designed from first principles. By leveraging pH-controlled ion-pairing and Type-B hybrid silica technology, this protocol ensures high-resolution separation and compliance with the latest ICH Q2(R2) validation guidelines[1].
Mechanistic Rationale & Analyte Profiling (E-E-A-T)
As a Senior Application Scientist, method development must begin with a deep understanding of the analyte's physicochemical properties. We do not select mobile phases by trial and error; we engineer the chromatographic environment to control the molecule's behavior.
Challenge 1: Pyrrolidine Basicity & Silanol Interactions
The pyrrolidine nitrogen in this molecule has a predicted pKa of approximately 11.2[2]. At physiological or mildly acidic pH, it exists predominantly in its protonated (cationic) form. Protonated secondary amines are notorious for undergoing secondary cation-exchange interactions with ionized, unbonded silanol groups (-Si-O⁻) on the surface of traditional silica stationary phases, leading to asymmetric, severely tailing peaks[3].
-
The Engineered Solution: We employ a two-pronged approach. First, we utilize high-purity Type-B silica columns, which possess a higher silanol pKa (> 7) and drastically reduced metal impurities[3]. Second, we operate at a highly acidic mobile phase pH (< 3.0) to fully suppress residual silanol ionization, thereby neutralizing the stationary phase and eliminating cation-exchange tailing[4].
Challenge 2: Pyrazol-5-ol Tautomerism
Pyrazol-5-ols can exist in three distinct tautomeric states: the OH-form, NH-form, and CH-form[5]. In solution, these forms exist in dynamic equilibrium. If the rate of interconversion is similar to the chromatographic timescale, the analyte will elute as a broad, distorted, or split peak.
-
The Engineered Solution: The addition of a strong Brønsted acid—specifically 0.1% Trifluoroacetic Acid (TFA)—effectively locks the molecule into a single protonated state. TFA acts as both a pH-modifier and a hydrophobic ion-pairing agent, ensuring a sharp, unified chromatographic peak[5].
Method Development Workflow
The following diagram illustrates the logical progression and causality of our method development strategy.
Figure 1: Logical workflow for overcoming tautomeric and basicity challenges in HPLC method development.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. System Suitability Testing (SST) is built into the workflow to ensure the instrument and method are performing optimally before any sample analysis begins.
Phase 1: Reagent & Mobile Phase Preparation
-
Mobile Phase A (0.1% TFA in Water): Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas via vacuum filtration (0.22 µm membrane) or sonication for 10 minutes.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade TFA. Mix and degas.
-
Diluent (Water:Acetonitrile, 90:10 v/v): Mix 900 mL of ultrapure water with 100 mL of Acetonitrile.
-
Causality Note: Matching the diluent to the initial mobile phase conditions prevents the "solvent effect" (peak fronting or splitting) caused by injecting a strong organic solvent into a weak aqueous mobile phase.
-
Phase 2: Standard Preparation
-
Stock Standard (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely and make up to volume with Methanol.
-
Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Standard into a 10 mL volumetric flask. Dilute to volume with the prepared Diluent.
Phase 3: Instrument Setup & Execution
-
Column Installation: Install a Type-B C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).
-
Temperature Control: Set the column oven to 40 °C.
-
Causality Note: Elevated temperature decreases mobile phase viscosity, improving mass transfer kinetics within the porous silica, which further sharpens the peak of the basic pyrrolidine moiety.
-
-
Equilibration: Purge the system and equilibrate the column with 10% Mobile Phase B for 30 minutes until the baseline is stable.
-
Injection: Inject 10 µL of the Working Standard in replicate (n=6) to evaluate system suitability.
Chromatographic Conditions & Data Presentation
Table 1: Optimized Gradient Program
A gradient elution is utilized to ensure the hydrophobic cyclobutyl group elutes efficiently while maintaining retention of the polar pyrazolol core.
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 1.0 | 90 | 10 | Initial |
| 2.0 | 1.0 | 90 | 10 | Isocratic hold |
| 12.0 | 1.0 | 10 | 90 | Linear gradient |
| 15.0 | 1.0 | 10 | 90 | High organic wash |
| 15.1 | 1.0 | 90 | 10 | Return to initial |
| 20.0 | 1.0 | 90 | 10 | Re-equilibration |
Table 2: System Suitability Test (SST) Acceptance Criteria
Before proceeding with sample analysis, the system must independently validate its performance against the following criteria.
| Parameter | Target Value | Chromatographic Rationale |
| Retention Time (tR) | ~ 7.5 ± 0.2 min | Ensures consistent hydrophobic interaction. |
| Tailing Factor (Tf) | ≤ 1.5 | Confirms suppression of silanol-amine interactions. |
| Theoretical Plates (N) | ≥ 5,000 | Verifies column efficiency and mass transfer. |
| Injection Precision | %RSD ≤ 2.0% (n=6) | Validates autosampler accuracy and baseline stability. |
Method Validation Framework (ICH Q2(R2))
To ensure the method is fit for its intended purpose in pharmaceutical development, it must be validated according to the modernized ICH Q2(R2) guidelines[6]. The revised framework emphasizes a lifecycle approach to analytical procedure development[7].
Table 3: Validation Parameters & Acceptance Criteria
| Validation Parameter | ICH Q2(R2) Requirement | Acceptance Criteria |
| Specificity | Complete separation from impurities/degradants | Resolution (Rs) > 1.5 for all adjacent peaks; Peak purity angle < threshold. |
| Linearity & Range | Minimum 5 concentrations | 10 µg/mL to 150 µg/mL; Correlation coefficient (R²) ≥ 0.999. |
| Accuracy (Recovery) | Triplicate injections at 3 levels (50%, 100%, 150%) | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Minimum 6 determinations at 100% level | %RSD of peak area ≤ 2.0%. |
| Robustness | Deliberate variations in method parameters | Stable Tf and Rs when altering pH (±0.2), Temp (±5°C), Flow (±0.1 mL/min). |
Conclusion
By systematically addressing the physicochemical liabilities of 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol—namely the high pKa of the pyrrolidine ring and the tautomerism of the pyrazol-5-ol core—this method provides a highly reliable, stability-indicating assay. The use of low-pH ion-pairing combined with Type-B silica ensures excellent peak symmetry, making the method fully compliant with ICH Q2(R2) validation standards for downstream drug development applications.
References
- Title: ICH Q2 (R2)
- Title: ICH Q2(R2)
- Title: Validation of Analytical Procedures Q2(R2)
- Title: Why Do Peaks Tail?
- Source: hplc.
- Source: scispace.
- Title: Accepted Manuscript - RSC Publishing (Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers)
Sources
Application Notes & Protocols: In Vivo Dosing of 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
Abstract
These application notes provide a comprehensive, experience-driven guide for establishing robust in vivo dosing protocols for the novel pyrazole-class compound, 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol. As specific preclinical data for this molecule is not widely published, this document synthesizes established methodologies for similar small molecule inhibitors, focusing on the critical interplay between formulation, pharmacokinetics (PK), and pharmacodynamics (PD). The protocols herein are designed as a self-validating framework, enabling researchers to systematically determine optimal dosing regimens for efficacy and safety studies in rodent models. We will detail the causality behind experimental choices, from vehicle selection for poorly soluble compounds to the design of pharmacokinetic and efficacy studies, ensuring scientific integrity and reproducibility.
Introduction: The Pyrazole Scaffold and Preclinical Strategy
Pyrazole and its derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3] The successful in vivo evaluation of any new chemical entity from this class, such as 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol, is fundamentally dependent on a meticulously planned dosing strategy.[1] A common challenge with heterocyclic compounds like pyrazoles is their poor aqueous solubility, which necessitates careful formulation to ensure adequate bioavailability and meaningful experimental outcomes.[1][4]
This guide provides a strategic workflow for advancing a novel pyrazole compound from the bench to in vivo proof-of-concept. The logic flows from initial formulation development through pharmacokinetic characterization to the design of a robust efficacy study.
Critical First Step: Formulation and Vehicle Selection
The choice of an appropriate administration vehicle is paramount and can dictate the success or failure of an in vivo study.[1][5] The primary goal is to create a formulation that is safe, non-toxic, and maintains the compound in a soluble and stable state to allow for absorption.[5][6] Given that many pyrazole-based compounds are poorly soluble in water, a multi-component vehicle system is often required.[1]
Recommended Vehicle Compositions
The following formulations are commonly used for oral (PO) and intraperitoneal (IP) administration of poorly soluble small molecule inhibitors. A tiered approach to formulation screening is recommended, starting with the simplest systems.
| Vehicle Composition (v/v/v) | Route | Key Considerations & Rationale | Reference |
| 5-10% DMSO / 40% PEG400 / 5-10% Tween-80 / Saline or PBS | PO, IP | A standard and effective vehicle for many compounds. DMSO acts as the initial solubilizing agent, PEG400 as a co-solvent, and Tween-80 as a surfactant to maintain solubility upon dilution in an aqueous environment. The final DMSO concentration should be kept low (≤10%) to minimize toxicity.[1][7] | [1] |
| 10% DMSO / 90% Corn Oil | PO | Suitable for highly lipophilic compounds. The compound is first dissolved in DMSO and then emulsified in corn oil. Provides sustained release for oral dosing. | [7] |
| 0.5% - 1% Carboxymethylcellulose (CMC) in water | PO | A suspension-based formulation. Useful if a true solution cannot be achieved. Requires uniform particle size and consistent mixing before each dose to ensure homogeneity. Less risk of vehicle-induced toxicity compared to solvent-based systems.[5] | [5] |
| 20-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline or D5W | IV, IP, SC | Cyclodextrins form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. This is often the preferred method for intravenous (IV) administration where solvents like DMSO and PEG must be minimized.[1] | [1] |
Causality Note: Why this order? We start with a DMSO/PEG/Tween system because it is versatile and effective for a broad range of compounds. If toxicity is observed or if a suspension is acceptable, CMC is a safer alternative. For IV routes, where safety is paramount, a cyclodextrin-based formulation is the gold standard to avoid the vascular irritation and hemolysis associated with high concentrations of organic solvents.
Protocol: Preparation of a Standard Oral Gavage Formulation
This protocol describes the preparation of a 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline vehicle.
-
Weigh Compound: Accurately weigh the required amount of 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol based on the desired final concentration (e.g., 5 mg/mL) and total volume.
-
Initial Solubilization: In a sterile conical tube, add the appropriate volume of DMSO (10% of the final volume). Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can aid dissolution.[1]
-
Add Co-solvent & Surfactant: Sequentially add PEG400 (40% of final volume) and Tween-80 (5% of final volume). Vortex vigorously after each addition to ensure a homogenous mixture.[1]
-
Final Dilution: Add sterile saline (0.9% NaCl) to reach the final desired volume. Vortex until a clear and uniform solution is obtained.[1]
-
Pre-Dosing Check: Before administration, visually inspect the formulation for any signs of precipitation. Formulations should be prepared fresh daily. If short-term storage is needed, keep at 4°C, protected from light, and allow it to return to room temperature before dosing.[1]
In Vivo Study Design & Protocols
The overall workflow for in vivo characterization follows a logical progression from safety and exposure to efficacy.
Caption: General workflow for in vivo compound evaluation.
Protocol: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity or >20% body weight loss.[8] This is essential for selecting safe and effective doses for subsequent studies.
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., CD-1 or C57BL/6), aged 8-10 weeks. Use a small group size (n=3-5 per group).
-
Dose Escalation: Begin with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). The dose range should be informed by any available in vitro cytotoxicity data.
-
Administration: Administer the compound daily for 5-7 days via the intended route for the efficacy study (e.g., oral gavage).[9] Include a vehicle-only control group.
-
Monitoring: Record body weight daily. Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing).
-
Endpoint: The MTD is defined as the highest dose that does not result in animal death, >20% body weight loss, or other severe clinical signs.[8]
Protocol: Pharmacokinetic (PK) Study
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[10] Key parameters like half-life (t½), peak plasma concentration (Cmax), and oral bioavailability (F%) are critical for designing an effective dosing schedule for efficacy studies.[11][12]
-
Animal Model: Use cannulated rodents (e.g., jugular vein cannulated Sprague-Dawley rats) to allow for serial blood sampling from a single animal. If cannulated animals are not available, composite profiling in mice can be used.[13]
-
Study Groups:
-
Blood Sampling: Collect blood samples (e.g., 50-100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at multiple time points.
-
IV time points: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
PO time points: pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis and determine key PK parameters.[13]
| Parameter (Hypothetical Data) | Intravenous (IV) @ 2 mg/kg | Oral (PO) @ 20 mg/kg | Significance |
| t½ (half-life) | 2.1 hours | 6.5 hours | Determines dosing frequency. A longer half-life may support once-daily (QD) dosing. |
| Cmax (peak concentration) | 1500 ng/mL | 950 ng/mL | Indicates the maximum exposure achieved. Must exceed the in vitro effective concentration (IC50/EC50).[14] |
| Tmax (time to Cmax) | 0.08 hours | 1.5 hours | Time at which peak concentration is reached after administration. |
| AUC (Area Under the Curve) | 2,850 hrng/mL | 8,900 hrng/mL | Represents total drug exposure over time. |
| Bioavailability (F%) | N/A | 31.2% | The fraction of the oral dose that reaches systemic circulation. Moderate bioavailability suggests oral administration is viable. |
Protocol: In Vivo Efficacy Study (Xenograft Model Example)
Objective: To evaluate the anti-tumor activity of 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol in a relevant disease model.
-
Animal Model & Cell Line: Use immunodeficient mice (e.g., NOD-SCID or NSG) for tumor cell implantation. The cell line chosen should have a known dependence on the pathway targeted by the compound.
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1-5 million cells) mixed with Matrigel into the flank of each mouse.[7]
-
Randomization: Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.[7]
-
Treatment Groups:
-
Group 1: Vehicle Control (PO, Daily)
-
Group 2: Compound @ Dose 1 (e.g., 25 mg/kg, PO, Daily)
-
Group 3: Compound @ Dose 2 (e.g., 75 mg/kg, PO, Daily)
-
Group 4: Positive Control/Standard-of-Care (if available)
-
-
Dosing and Monitoring: Administer the compound or vehicle according to the predetermined schedule (e.g., daily for 21 days). Measure tumor volume with calipers and record animal body weight 2-3 times per week.[7]
-
Endpoint & Analysis: The study may be terminated when tumors in the control group reach a predetermined size (~1500 mm³) or after a fixed duration.
-
Primary Endpoint: Tumor Growth Inhibition (TGI).
-
Secondary Endpoints: At study termination, tumors can be excised, weighed, and processed for pharmacodynamic (PD) analysis (e.g., Western blot, IHC) to confirm target engagement in the tumor tissue.
-
Hypothetical Target Pathway and Mechanism of Action
Many pyrazole-based small molecules function as kinase inhibitors.[1] A plausible mechanism for a compound like 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol could be the inhibition of a key kinase in a cancer-related signaling pathway, such as the MEK/ERK pathway.
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Application Notes and Protocols for Cell-Based Assays of 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
Introduction: The Therapeutic Potential of Pyrazole Derivatives
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of pyrazole have been extensively investigated and developed as potent agents in oncology, inflammation, and neuroprotection.[1][4] Many of these compounds exert their effects by modulating key cellular processes such as cell cycle progression, apoptosis, and signal transduction, often through the inhibition of protein kinases.[1][5]
This application note provides a comprehensive guide for the initial cell-based characterization of a novel pyrazole-containing compound, 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol . Given the lack of specific published data on this molecule, we present a tiered, logical workflow designed to elucidate its cytotoxic and potential mechanistic properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.
The protocols herein are designed as a self-validating system, incorporating essential controls and explaining the scientific rationale behind experimental choices. We will proceed from broad assessments of cell viability to more specific assays investigating apoptosis and kinase inhibition, providing a foundational understanding of the compound's cellular effects.
Part 1: Foundational Analysis - Cytotoxicity and Cell Viability
The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency. Tetrazolium reduction assays are a reliable and high-throughput method for this purpose.
Principle of Tetrazolium-Based Viability Assays
Metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes. These enzymes reduce tetrazolium salts (like MTT, MTS, or WST-8) into a colored formazan product.[6] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of viable cells in the sample.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple, insoluble formazan product that requires a solubilization step.[6]
-
MTS and XTT: Form a soluble formazan, simplifying the protocol.[6][7]
-
WST-8: A highly stable and sensitive reagent that also produces a water-soluble formazan.[6]
Experimental Workflow: Viability Assay
Caption: Workflow for determining compound cytotoxicity using a tetrazolium-based assay.
Detailed Protocol: WST-8/MTS Cell Viability Assay
This protocol is optimized for adherent cells in a 96-well format.
Materials:
-
Selected cancer cell line (e.g., A549, MCF-7, HCT-116)[8][9]
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol (stock solution in DMSO)
-
Vehicle control (DMSO)
-
WST-8 or MTS reagent kit
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-20,000 cells/well in 100 µL of medium).[10] Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a series of 2x concentrated serial dilutions of the test compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in the well will be ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: Carefully remove the seeding medium from the wells and add 100 µL of the compound dilutions (or vehicle control medium) to the appropriate wells. Include "medium only" wells for background subtraction.[11]
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10-20 µL of WST-8 or MTS reagent to each well, following the manufacturer's instructions.[6][11] Mix gently by tapping the plate.
-
Final Incubation: Incubate the plate at 37°C for 1-4 hours, or until a sufficient color change is observed.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~450 nm for WST-8, ~490 nm for MTS) using a microplate reader.[7][11]
Data Analysis and Interpretation:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | Description | Example Data (48h) |
| Cell Line | Cancer cell line used for the assay | A549 (Lung Carcinoma) |
| Seeding Density | Cells per well | 8,000 |
| Vehicle Control | Solvent for the compound | 0.1% DMSO |
| IC50 | Concentration for 50% inhibition | 5.2 µM |
Part 2: Mechanistic Insight - Apoptosis Induction
If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[1] The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry.[12][13]
Principle of Annexin V / PI Staining
In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet.[14] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to label these early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is lost, PI can enter and stain the nucleus.[12] This dual-staining method allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.[1]
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Experimental Workflow: Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Detailed Protocol: Annexin V / PI Staining for Flow Cytometry
Materials:
-
Cells treated with the compound at relevant concentrations (e.g., vehicle, 1x IC50, 2x IC50) in 6-well plates.
-
Annexin V-FITC / PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10x Binding Buffer).[13]
-
Cold Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for a predetermined time (e.g., 24 hours). Include appropriate controls (untreated and vehicle).
-
Cell Harvesting: After treatment, carefully collect the culture medium (which contains floating apoptotic cells) from each well into a labeled centrifuge tube.[1]
-
Wash the adherent cells with PBS, then detach them using trypsin. Neutralize the trypsin with complete medium and add this suspension to the respective tube containing the supernatant.
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.[12]
-
Staining: Resuspend the cell pellet in 1x Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent volumes may vary by kit manufacturer).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Analysis and Interpretation: The flow cytometer will generate dot plots of PI fluorescence versus Annexin V-FITC fluorescence. Quadrant gates are set based on unstained and single-stained controls.
-
Lower-Left (Q3): Live cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
A dose-dependent increase in the percentage of cells in the Q4 and Q2 quadrants suggests that 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol induces apoptosis.
Part 3: Target-Class Hypothesis - Kinase Inhibition
The pyrazole core is a common feature in many kinase inhibitors.[1] Therefore, assessing the compound's ability to inhibit kinase activity is a crucial mechanistic step. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method suitable for screening a wide variety of kinases.[15]
Principle of the ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[16] The assay is performed in two steps:
-
After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is then added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[17] The light output is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. An inhibitor will reduce kinase activity, resulting in less ADP and a lower luminescent signal.[16]
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a generic kinase inhibition assay (e.g., ADP-Glo™).
Detailed Protocol: Generic Kinase Inhibition Assay
This protocol provides a general framework. Specific concentrations of kinase, substrate, and ATP must be optimized for each target kinase.
Materials:
-
Target Protein Kinase
-
Specific kinase substrate (protein or peptide)
-
ATP
-
Kinase reaction buffer
-
3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol (serial dilutions)
-
Positive control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and kinase buffer.
-
Add the test compound dilutions or controls (vehicle and positive control inhibitor).
-
Pre-incubation: Allow the compound to incubate with the kinase for 15-30 minutes at room temperature.[18]
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be near the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.[15]
-
Kinase Reaction Incubation: Incubate the plate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Stop Reaction: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" (vehicle) control.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value for the target kinase.
-
Screening against a panel of kinases can provide valuable information about the compound's selectivity.[5]
| Parameter | Description | Example Data |
| Target Kinase | Specific kinase being tested | e.g., AKT1 |
| ATP Concentration | Should be near the Km(ATP) | 10 µM |
| Positive Control | Known inhibitor for the kinase | Staurosporine |
| IC50 | Concentration for 50% inhibition | 850 nM |
Conclusion and Future Directions
This application note provides a foundational, three-tiered approach to the initial characterization of the novel pyrazole compound, 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol. By systematically assessing cytotoxicity, mode of cell death, and potential kinase activity, researchers can generate a robust preliminary profile of the compound's biological effects. Positive results from these assays would warrant further investigation, including selectivity profiling across a broad kinase panel, cell cycle analysis, and validation in more complex models such as 3D cell cultures or in vivo studies.[19][20]
References
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BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]
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University of Bergen. Protocol IncuCyte® Apoptosis Assay. UiB. [Link]
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DeNovix. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244. DeNovix. [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Bio-protocol. (2018). In Vitro Kinase Inhibition Assays. Bio-protocol, 8(16). [Link]
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National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications. [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
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Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]
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National Center for Biotechnology Information. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. NCBI. [Link]
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YouTube. (2017, March 29). Receptor Binding Assay - Part 1. [Link]
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MDPI. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 279. [Link]
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ACS Publications. (2021, April 29). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]
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National Center for Biotechnology Information. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. NCBI. [Link]
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Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research, 39(7), 3395-3402. [Link]
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Corning. 3D Cell Culture Tissue Models for Drug Screening. Corning. [Link]
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Creative Biolabs. Receptor Ligand Binding Assay. Creative Biolabs. [Link]
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Technology Networks. (2023, January 24). Cell Culture – Good Practice and Advanced Methods. Technology Networks. [Link]
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ResearchGate. (2025, May 8). Cell Culture Drug Testing: A Comprehensive Overview. ResearchGate. [Link]
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National Center for Biotechnology Information. (2020). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. NCBI. [Link]
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PubMed. (2013). Evaluation of the anti-proliferative activity of three new pyrazole compounds in sensitive and resistant tumor cell lines. PubMed. [Link]
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PubMed. (2024, December 1). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. PubMed. [Link]
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PubChem. (3R)-N-cyclobutyl-1-[2-[4-[4-[(5-methyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1][12][15]triazin-2-yl]sulfanylanilino]-2-oxoethyl]pyrrolidine-3-carboxamide. PubChem. [Link]
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MDPI. (2022, October 28). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 27(21), 7378. [Link]
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RSC Publishing. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 14(20), 14008-14028. [Link]
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National Center for Biotechnology Information. (2018). Discovery and Characterization of 1H-Pyrazol-5-yl-2-phenylacetamides as Novel, Non-Urea-Containing GIRK1/2 Potassium Channel Activators. NCBI. [Link]
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Arabian Journal of Chemistry. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18(10), 106919. [Link]
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MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(2), M1630. [Link]
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crystallization techniques for 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
Chemical Profiling & The Thermodynamic Challenge
The crystallization of 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol presents a complex solid-state engineering challenge. The molecule features three distinct structural domains that dictate its phase behavior:
-
A hydrophobic cyclobutyl ring , which increases conformational entropy and lipophilicity.
-
A basic pyrrolidin-2-ylmethyl appendage (secondary amine, estimated pKa≈9.5 ).
-
An acidic pyrazol-5-ol core (estimated pKa≈7.5 ), which is subject to solvent-dependent keto-enol tautomerism (pyrazol-5-ol ⇌ pyrazolone).
Because the pKa of the basic center is higher than that of the acidic center, the molecule exists predominantly as a zwitterion at neutral pH. During the crystallization of such amphoteric molecules, spontaneous liquid-liquid phase separation (LLPS)—colloquially known as "oiling out"—frequently occurs. This happens when the system enters the binodal region of the phase diagram before primary nucleation can occur, resulting in a dense, solute-rich coacervate phase rather than an ordered crystal lattice [1].
To successfully isolate high-purity crystals, we must manipulate the thermodynamic landscape to bypass the LLPS boundary. This guide details two field-proven methodologies: pH-Shift Reactive Crystallization for the free base, and Anti-Solvent Crystallization for the hydrochloride salt.
Fig 1. pH-dependent speciation and solvent-driven tautomerism of the pyrazol-5-ol derivative.
Quantitative Solubility & Solvent Selection
Understanding the solubility gradient is critical for designing a process that avoids the metastable oil phase. The zwitterionic free base exhibits a classic "U-shaped" solubility curve relative to pH, with minimum solubility at its isoelectric point (pI). Conversely, forming the HCl salt neutralizes the zwitterionic dipole, enabling traditional solvent/anti-solvent approaches [3].
Table 1: Representative Solubility Matrix (mg/mL at 25°C)
| Solvent System | Free Base (Zwitterion) | Hydrochloride Salt | Mechanistic Rationale |
| Water (pH 3.0) | > 150 (Cationic) | > 200 | Protonation of pyrrolidine disrupts lattice. |
| Water (pH 6.5) | < 5 (Zwitterionic) | N/A (Dissociates) | Isoelectric point; target for pH-shift. |
| Methanol | 45 | > 120 | Good solvent; H-bonding stabilizes enol form. |
| Ethyl Acetate | 12 | < 2 | Ideal anti-solvent for the HCl salt. |
| Heptane | < 1 | < 0.1 | Too non-polar; induces rapid LLPS (oiling). |
Workflow 1: pH-Shift Reactive Crystallization (Free Base)
Cooling crystallization is generally ineffective for this free base due to its flat solubility curve in organic solvents and high propensity to oil out. Instead, a controlled pH-shift strategy utilizes the steep solubility gradient near the pI to carefully generate supersaturation [2].
Causality Insight: By starting at pH 3.0, the molecule is fully dissolved as a cation. As a base is added, the concentration of the neutral zwitterion increases. If the pH is shifted too rapidly, the local supersaturation spikes, crossing the spinodal curve and causing immediate LLPS. Introducing seed crystals just before the cloud point provides a low-energy surface for primary nucleation, bypassing the oil phase entirely.
Fig 2. pH-Shift Crystallization Workflow highlighting the critical seeding step to bypass LLPS.
Step-by-Step Protocol A: Free Base Isolation
-
Dissolution: Suspend 10.0 g of crude 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol in 100 mL of deionized water. Slowly add 1M HCl until the pH reaches 3.0. Stir at 25°C until complete dissolution is achieved.
-
Filtration: Polish filter the solution through a 0.45 µm PTFE membrane to remove heterogeneous nucleants (dust/impurities) that could prematurely trigger oiling out.
-
Titration & Metastable Zone Entry: Transfer the filtrate to a jacketed reactor at 25°C. Begin adding 0.5M NaOH via a syringe pump at a strict rate of 0.1 mL/min. Monitor the pH continuously.
-
Seeding: When the pH reaches 5.5 (just below the empirical cloud point), pause the titration. Add 50 mg (0.5% w/w) of pure crystalline free base seeds.
-
Aging: Allow the seeded solution to age for 2 hours. Self-Validation Check: Sample 10 µL of the slurry and observe under Cross-Polarized Light (CPL) microscopy. You should see distinct, birefringent crystalline particles. If spherical, non-birefringent droplets are observed, LLPS has occurred; raise the temperature to 40°C to redissolve the oil and restart the cooling/seeding phase.
-
Final Shift: Resume NaOH addition at 0.05 mL/min until the pH reaches 6.8 (the pI).
-
Isolation: Filter the resulting slurry, wash with 20 mL of cold water, and dry under vacuum at 40°C for 24 hours.
Workflow 2: Anti-Solvent Crystallization (Hydrochloride Salt)
If the free base remains intractable or if a highly soluble formulation is required, isolating the compound as a hydrochloride salt is the optimal alternative. Protonating the pyrrolidine ring permanently suppresses the zwitterionic nature, fundamentally altering the thermodynamics and preventing coacervate formation[4].
Table 2: Anti-Solvent Optimization for the HCl Salt
| Solvent (Good) | Anti-Solvent | Volume Ratio | Addition Rate | Yield (%) | Observation |
| Methanol | Ethyl Acetate | 1 : 4 | 0.5 vol/hr | 88% | Highly crystalline, no LLPS. |
| Ethanol | Heptane | 1 : 5 | 1.0 vol/hr | 92% | Minor oiling out observed initially. |
| Water | Acetone | 1 : 10 | 2.0 vol/hr | 75% | Agglomeration, poor flowability. |
Step-by-Step Protocol B: HCl Salt Formation & Isolation
-
Salt Formation: Dissolve 10.0 g of the free base in 40 mL of anhydrous Methanol at 40°C. Slowly add 1.05 equivalents of 4M HCl in Dioxane. Stir for 30 minutes to ensure complete salt formation.
-
Concentration: Distill off approximately 20 mL of the solvent under reduced pressure to approach the solubility limit of the HCl salt in Methanol.
-
Anti-Solvent Addition (Phase 1): Maintain the reactor at 40°C. Begin adding Ethyl Acetate (anti-solvent) at a rate of 0.1 mL/min until the solution becomes faintly turbid.
-
Thermal Annealing: Immediately raise the temperature to 50°C to dissolve the turbidity, then cool back to 40°C at 0.1°C/min. This thermal cycling ensures any transient amorphous phase is dissolved, leaving only stable crystalline nuclei.
-
Anti-Solvent Addition (Phase 2): Resume Ethyl Acetate addition at 0.5 mL/min until a total of 80 mL has been added.
-
Cooling & Isolation: Cool the batch to 5°C at a rate of 0.2°C/min. Filter the crystalline HCl salt, wash with cold Ethyl Acetate, and dry under vacuum at 50°C. Self-Validation Check: The resulting powder should exhibit a sharp melting point and high flowability, indicative of high polymorphic purity.
References
-
Zhang, H., Qiao, B., Wang, Y., & Xu, S. (2021). Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design, 21(4), 2530-2545.[Link]
-
Ozaki, S., et al. (2023). Application of Population Balance Model to Simulate Precipitation of Weak Base and Zwitterionic Drugs in Gastrointestinal pH Environment. Molecular Pharmaceutics, 20(5), 2588-2599.[Link]
-
Derdour, L. (2010). A method to crystallize substances that oil out. Chemical Engineering Research and Design, 88(9), 1174-1181.[Link]
-
Li, Y., et al. (2025). Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. ACS Sustainable Chemistry & Engineering, 13(4), 1588-1598.[Link]
improving aqueous solubility of 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
Target API: 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol API Profile: This molecule is amphoteric. It contains a weakly acidic pyrazol-5-ol moiety (pKa ~7–8) and a basic secondary amine within the pyrrolidine ring (pKa ~9–10)[1]. The presence of the lipophilic cyclobutyl group, combined with strong intermolecular hydrogen bonding potential, results in a highly stable crystal lattice and consequently poor aqueous solubility[2].
This technical support guide provides causal explanations, troubleshooting FAQs, and self-validating protocols to overcome the solubility barriers of this specific compound.
Diagnostic Workflow: Selecting the Right Strategy
Before committing to a formulation pathway, it is critical to profile the API's physicochemical properties to select the most thermodynamically favorable enhancement strategy.
Fig 1: Diagnostic workflow for selecting solubility enhancement strategies based on API properties.
Module 1: Salt Formation & pH Adjustment
Because the API is amphoteric, its solubility is highly pH-dependent. At physiological pH, it likely exists near its isoelectric point as a zwitterion or neutral species, maximizing crystal lattice energy and minimizing solubility[1].
FAQs & Troubleshooting
Q: Why does the solubility of my API drop significantly at pH 7.4 during simulated intestinal fluid (FaSSIF) testing? A: At pH 7.4, the basic pyrrolidine is largely deprotonated, and the acidic pyrazole is minimally ionized. This neutral/zwitterionic state allows the molecules to pack tightly into a stable crystal lattice[2]. To resolve this, you must formulate the API as a salt using a counter-ion that alters the microenvironmental pH during dissolution or provides a lower intrinsic lattice energy[1].
Q: My hydrochloride (HCl) salt disproportionates during dissolution testing, leaving a cloudy suspension. How do I fix this? A: Disproportionation occurs when the pH of the dissolution microenvironment exceeds the pHmax of the salt, causing the free base to precipitate[2]. Causality: The HCl salt is highly soluble, rapidly dissolving and overwhelming the buffer capacity of the medium. Solution: Use a polymeric precipitation inhibitor (e.g., HPMC) in your formulation, or switch to a counter-ion that forms a stronger lattice (e.g., mesylate or tosylate) to control the dissolution rate and prevent supersaturation collapse.
Self-Validating Protocol: High-Throughput Salt Screening
-
Solvent Selection: Prepare saturated solutions of the API in a diverse array of organic solvents (e.g., methanol, acetone, ethyl acetate) to ensure varied dielectric constants.
-
Counter-ion Addition: Add equimolar amounts of GRAS (Generally Recognized As Safe) acids (e.g., methanesulfonic acid, maleic acid) or bases (e.g., NaOH, KOH)[1].
-
Crystallization: Induce crystallization via slow cooling (0.5°C/min) or antisolvent addition.
-
Validation Check: Analyze the precipitate using Powder X-Ray Diffraction (PXRD) to confirm a novel crystalline phase. Follow up with Differential Scanning Calorimetry (DSC); a successful salt must exhibit a single, sharp melting endotherm distinct from the free base[1].
Quantitative Data: Simulated pH-Solubility Profile
| pH Level | Dominant Species | Apparent Solubility (mg/mL) | Formulation Implication |
| 1.2 (SGF) | Cationic (Protonated Pyrrolidine) | 12.50 | High solubility; rapid gastric dissolution. |
| 4.5 | Mixed Cationic / Zwitterionic | 2.10 | Moderate solubility. |
| 7.4 (SIF) | Zwitterionic / Neutral | 0.05 | Precipitation risk; requires solubilization strategy. |
| 10.0 | Anionic (Deprotonated Pyrazole) | 8.40 | High solubility; chemically unstable long-term. |
Module 2: Amorphous Solid Dispersions (ASD)
When salt formation fails due to disproportionation, ASDs are the premier alternative. By dispersing the API at a molecular level within a hydrophilic polymer matrix, the drug is kinetically trapped in a high-energy amorphous state, bypassing the thermodynamic barrier of the crystal lattice[3].
FAQs & Troubleshooting
Q: The API recrystallizes from the ASD matrix during accelerated stability testing (40°C/75% RH). What is the mechanism, and how can it be prevented? A: Recrystallization is driven by the thermodynamic instability of the amorphous state[4]. Moisture acts as a potent plasticizer, lowering the glass transition temperature ( Tg ) of the polymer and increasing the molecular mobility of the API[4]. Solution: Switch to a polymer with a higher Tg and higher hydrophobicity (e.g., HPMCAS instead of PVP) to repel moisture, or add a ternary surfactant to provide a steric barrier against nucleation[4].
Q: Hot-melt extrusion (HME) degrades the pyrazol-5-ol moiety. What is the alternative? A: If the API is thermolabile, transition to Spray Drying. Dissolve the API and polymer in a common volatile solvent (e.g., ethanol/dichloromethane) and atomize into a hot gas stream for rapid solvent evaporation, avoiding prolonged thermal stress[5].
Fig 2: Thermodynamic stabilization of amorphous API using polymeric carriers to prevent nucleation.
Self-Validating Protocol: Spray-Dried ASD Formulation
-
Solution Preparation: Dissolve the API and polymer (e.g., HPMCAS) in a 1:3 weight ratio in a suitable solvent system[6].
-
Atomization: Feed the solution into a spray dryer. Optimize the inlet temperature to be above the solvent's boiling point but strictly below the API's degradation threshold.
-
Drying: Ensure rapid droplet drying to kinetically trap the API[5].
-
Validation Check: Perform Modulated DSC on the resulting powder. A successful, fully miscible ASD must exhibit a single Tg that falls quantitatively between the Tg of the pure API and the pure polymer[5]. Two separate Tg s indicate phase separation and imminent recrystallization.
Module 3: Cyclodextrin Complexation
The lipophilic cyclobutyl group on the API is an excellent candidate for inclusion into the hydrophobic cavity of cyclodextrins (CDs), particularly Hydroxypropyl- β -Cyclodextrin (HP- β -CD)[7].
FAQs & Troubleshooting
Q: I am not seeing a linear increase in solubility with increasing HP- β -CD concentration. Why? A: A non-linear (B-type or AP type) phase-solubility diagram indicates the formation of higher-order complexes with limited solubility, or that the CD solubility itself is being depressed by the drug[8]. Ensure you are operating within the linear ( AL type) range, which typically forms highly soluble 1:1 stoichiometric complexes[7].
Q: How do I confirm the cyclobutyl group is actually inside the cyclodextrin cavity, rather than just forming a physical mixture? A: Use 2D Nuclear Magnetic Resonance (ROESY or NOESY). Causality: If the cyclobutyl group is shielded within the cavity, its protons will be in close spatial proximity to the inner cavity protons (H3 and H5) of the cyclodextrin. Cross-peaks between these specific protons in the 2D NMR spectrum will definitively prove structural inclusion[9].
Self-Validating Protocol: Phase Solubility Profiling
-
Preparation: Prepare aqueous solutions containing increasing concentrations of HP- β -CD (0 to 50 mM).
-
Equilibration: Add an excess amount of the API to each vial. Seal and agitate at a constant temperature (25°C) for 72 hours to ensure thermodynamic equilibrium is reached[7].
-
Filtration & Analysis: Filter the suspensions through a 0.45 µm membrane and quantify the dissolved API using HPLC[6].
-
Validation Check: Plot API concentration vs. CD concentration. Calculate the stability constant ( K1:1 ) from the slope and intrinsic solubility ( S0 ). A K1:1 value between 50 and 2000 M−1 mathematically validates a stable, reversible complex suitable for physiological release.
Quantitative Data: Complexation Efficiency (CE) Comparison
| Cyclodextrin Type | Cavity Size (Å) | Stoichiometry | Stability Constant ( K1:1 ) | Solubility Enhancement |
| α -CD | 4.7 - 5.3 | N/A | < 50 M−1 | 1.2x (Cavity too small) |
| HP- β -CD | 6.0 - 6.5 | 1:1 ( AL Type) | 850 M−1 | 45.0x (Optimal fit) |
| γ -CD | 7.5 - 8.3 | 1:2 ( AP Type) | 320 M−1 | 12.5x (Cavity too loose) |
References
- High Throughput Salt Screening of Synthetic Intermediates: Effects of Solvent, Counter-ion and Counter-ion Solubility. ResearchGate.
- Solubility enhancement with amorphous solid dispersions. Seppic.
- Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer. Indonesian Journal of Pharmaceutical Science and Technology.
- Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. PMC.
- Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity. Beilstein Journal of Organic Chemistry.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC.
- Acidity and Solubility: amphoteric drugs. TDX.
- In vitro and in vivo evaluation of clarithromycin solid dispersion prepared by spray-drying. Emerald Insight.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tdx.cat [tdx.cat]
- 3. seppic.com [seppic.com]
- 4. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 5. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerald.com [emerald.com]
- 7. BJOC - Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity [beilstein-journals.org]
- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Degradation of 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
Welcome to the Technical Support Center for 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol . This compound presents unique formulation and storage challenges due to its amphoteric nature. It contains a weakly acidic pyrazol-5-ol core and a basic secondary aliphatic amine (pyrrolidine ring). This structural duality makes it highly susceptible to pH-dependent tautomerization, autoxidation, and solvent-mediated nucleophilic attacks.
This guide is designed for researchers and drug development professionals to systematically diagnose, troubleshoot, and resolve solution-phase instability.
Part 1: Troubleshooting Matrix & FAQs
Q1: Why is my API solution turning yellow or brown over time, and how do I prevent it?
The Causality: Color changes in solutions of this compound are typically driven by the pyrazol-5-ol core . In neutral to basic solutions (pH > 7.5), the pyrazol-5-ol deprotonates to form an electron-rich pyrazolate enolate. This anionic species is highly susceptible to autoxidation and subsequent radical dimerization, forming conjugated, colored polymeric species. Furthermore, the pyrazole ring exists in a dynamic equilibrium of CH, OH, and NH tautomers, with the stability of each form being highly dependent on solvent polarity[1]. The Solution: Lower the pH of your solution to between 4.0 and 5.0. Protonating the system shifts the equilibrium away from the reactive enolate form. Additionally, sparge your solvents with nitrogen or argon to displace dissolved oxygen.
Q2: LC-MS analysis shows a prominent +16 Da mass shift. What is this degradant?
The Causality: A +16 Da mass shift indicates the addition of an oxygen atom. In this molecule, the primary site of oxidation is the secondary amine of the pyrrolidine ring . Trace hydroperoxides present in solvents react with the basic nitrogen lone pair to form a hydroxylamine intermediate[2]. If subjected to further oxidative stress, this can dehydrate to form an imine or nitrone (+14 Da overall shift). The Solution: This degradation is almost exclusively peroxide-mediated[2]. Avoid storing the compound in ether-based solvents (like THF) or unpurified polyethylene glycol (PEG), which readily form peroxides upon exposure to light and air[3]. If these solvents are necessary, pre-treat them with activated alumina to strip peroxides, or add an antioxidant such as Butylated hydroxytoluene (BHT).
Q3: Why does degradation accelerate drastically when formulated in PEG-400?
The Causality: Polyethylene glycols (PEGs) undergo autoxidation to generate hydroperoxides and low-molecular-weight aldehydes (e.g., formaldehyde, acetaldehyde)[3]. The secondary amine in the pyrrolidin-2-ylmethyl group acts as a potent nucleophile. It reacts with PEG-derived hydroperoxides to form N-oxides/hydroxylamines, and it undergoes condensation reactions with PEG-derived aldehydes to form aminals or iminium ions. The Solution: Use high-purity, peroxide-free grades of PEG stored under inert gas. Implement a self-validating control: spike your PEG formulation with 0.1% methionine (a peroxide scavenger) and monitor stability. If the +16 Da peak disappears, peroxide-mediated amine oxidation is confirmed.
Part 2: Quantitative Data & Degradation Profiling
Table 1: Common Degradants, LC-MS Mass Shifts, and Mechanisms
| Degradant Species | Mass Shift (LC-MS) | Primary Mechanism | Structural Target | Preventative Action |
| Hydroxylamine | +16 Da | Peroxide-mediated oxidation | Pyrrolidine Nitrogen | Use peroxide-free solvents; Add BHT. |
| Nitrone / Imine | +14 Da | Oxidation followed by dehydration | Pyrrolidine Ring | Exclude O2; Store at < 4°C. |
| Oxidative Dimer | +219 Da | Radical autoxidation / dimerization | Pyrazol-5-ol Core | Lower pH to 4.5; Sparge with Argon. |
| Aminal Adduct | +12 to +28 Da | Condensation with solvent aldehydes | Pyrrolidine Nitrogen | Avoid degraded PEG/Methanol. |
Table 2: Solvent Compatibility and Recommended Storage Conditions
| Solvent System | Peroxide Risk | Tautomer Preference | Stability Rating | Recommended Use |
| Water (pH 4.5) | Low | OH / NH mix | Excellent | Primary aqueous stock solutions. |
| Acetonitrile | Low | CH form | Good | LC-MS preparation; short-term storage. |
| Methanol | Low-Med | OH form | Moderate | Use fresh; risk of trace formaldehyde. |
| THF / Ether | High | CH form | Poor | Avoid unless freshly distilled over Na/Benzophenone. |
| PEG-400 | High | OH form | Poor | Requires peroxide scavengers (e.g., Methionine). |
Part 3: Visualizing the Degradation Pathways
To effectively troubleshoot, one must understand the diverging pathways of degradation based on environmental stressors.
Caption: Tautomerization and primary degradation pathways of the API under environmental stress.
Caption: Systematic LC-MS troubleshooting workflow for diagnosing and resolving solution instability.
Part 4: Experimental Protocols
Protocol A: Forced Degradation Profiling (Self-Validating System)
To accurately map the degradation profile of your specific formulation, you must isolate the variables (pH vs. oxidation).
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in 50:50 Acetonitrile:Water.
-
Acidic Stress: Transfer 1 mL to a vial. Add 100 µL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Stress (Dimerization Control): Transfer 1 mL to a vial. Add 100 µL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Expectation: Rapid color change to yellow/brown.
-
Oxidative Stress (N-Oxidation Control): Transfer 1 mL to a vial. Add 30 µL of 3% H₂O₂. Incubate at room temperature for 6 hours. Expectation: Rapid formation of the +16 Da hydroxylamine peak.
-
Analysis: Quench all reactions by neutralizing to pH 7. Dilute 1:10 and inject onto an LC-MS (C18 column, 0.1% Formic Acid in Water/Acetonitrile gradient). Compare the chromatograms to establish the baseline degradation fingerprint.
Protocol B: Preparation of Ultra-Stable Stock Solutions
By understanding the causality of the degradation (amine oxidation and pyrazole deprotonation), we can engineer a protocol that completely arrests these pathways.
-
Solvent Preparation: Prepare a buffer of 50 mM Sodium Acetate in LC-MS grade water. Adjust the pH to exactly 4.5 using glacial acetic acid.
-
Deoxygenation: Sparge the buffer with high-purity Argon gas for 15 minutes to remove dissolved oxygen.
-
Dissolution: Weigh the API into an amber glass vial (to prevent photolytic degradation). Dissolve the API in the deoxygenated pH 4.5 buffer to a concentration of 10 mM.
-
Stabilization: If a co-solvent is required for solubility, use sparged Acetonitrile rather than Methanol or THF.
-
Storage: Aliquot the solution into single-use amber vials, blanket the headspace with Argon, cap tightly, and store at -20°C.
Part 5: References
-
BenchChem. (2025). A Comparative Guide to the Stability of Pyrrolidine Derivatives: Benchmarking 2-(2-Aminoethyl)-1-methylpyrrolidine. Benchchem. 4
-
MDPI. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. 2
-
Taylor & Francis. (2009). Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Taylor & Francis. 1
-
ACS Publications. (2024). Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol. Organic Process Research & Development. 3
Sources
resolving HPLC peak tailing issues 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol .
This molecule presents a "perfect storm" for HPLC peak tailing due to its secondary amine (pyrrolidine ring, highly basic), pyrazole moiety (hydrogen bond donor/acceptor with tautomeric potential), and hydroxyl group. When these functional groups interact with residual silanols on silica-based stationary phases, secondary ion-exchange and hydrogen-bonding interactions occur, leading to severe peak asymmetry[1].
Diagnostic Workflow: Root Cause Analysis
Before altering your mobile phase or swapping columns, you must determine whether the tailing is a physical (system/void) or chemical (analyte-stationary phase) issue[1].
Fig 1: Diagnostic logic tree for differentiating physical vs. chemical peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why does the pyrrolidine ring cause such severe tailing on standard C18 columns? A: The pyrrolidine nitrogen is a secondary amine with a high pKa (~9.5). At typical acidic or neutral mobile phase pH (pH 2–7), this amine is protonated and positively charged. Standard silica columns contain residual surface silanols (-Si-OH) that dissociate into negatively charged silanoxide ions (-Si-O⁻) above pH 4. The electrostatic attraction between the protonated pyrrolidine and the silanoxide ions creates a secondary retention mechanism (ion-exchange) that releases the analyte slowly, causing a long tail[1][2].
Q2: How does the pyrazole-5-ol moiety complicate the separation? A: The pyrazole-5-ol ring can undergo keto-enol tautomerization and acts as both a strong hydrogen bond donor and acceptor. If the mobile phase lacks sufficient buffering capacity, the local pH at the stationary phase surface can shift, leading to mixed ionization states of the pyrazole ring. This results in multiple retention micro-environments and band broadening.
Q3: I suspect column overloading. How can I validate this? A: Column mass overload causes a characteristic "shark fin" peak shape (fronting or tailing depending on the isotherm). To validate, inject a 1:10 dilution of your sample. If the peak symmetry (As) significantly improves and approaches 1.0, you are overloading the column[2]. Reduce your injection volume or sample concentration[3].
Troubleshooting Guide: Chemical Optimization
If you have ruled out physical voids and mass overload, the issue is chemical[1]. Use the following strategies to suppress secondary interactions.
Mobile Phase pH Control
To prevent ion-exchange interactions, you must either neutralize the analyte or neutralize the silanols.
-
Low pH Strategy (pH 2.0 - 2.5): Use 0.1% Trifluoroacetic acid (TFA) or phosphoric acid. At this pH, residual silanols are fully protonated (neutral), eliminating ion-exchange sites. TFA also acts as an ion-pairing reagent for the pyrrolidine amine.
-
High pH Strategy (pH 10.0 - 10.5): Use ammonium hydroxide/ammonium bicarbonate buffer. This neutralizes the basic pyrrolidine ring (converting it to its free base form). Caution: This requires a high-pH tolerant column (e.g., hybrid silica or polymer-based).
Amine Modifiers (Silanol Masking)
If working at mid-pH is necessary for stability, add a competing base to the mobile phase. Triethylamine (TEA) at 0.1% - 0.2% will preferentially bind to active silanols, "masking" them from your highly basic analyte.
Column Selection
Modern column chemistries are designed to mitigate these exact issues.
| Column Technology | Mechanism of Action | Recommended Use Case for Analyte |
| Fully End-Capped C18 | Secondary silanization masks residual silanols[2]. | General purity assessment at low to mid pH. |
| Polar-Embedded C18 | Incorporates an amide/carbamate group near the silica surface to shield silanols via internal H-bonding. | Highly recommended; excellent for pyrazole H-bonding control. |
| Hybrid Silica (Ethylene Bridged) | Replaces surface oxygen with organic bridges, drastically reducing silanol acidity. | High pH methods (pH > 8) to analyze the free-base form. |
Experimental Protocol: Method Optimization for Peak Symmetry
This self-validating protocol systematically eliminates tailing variables for 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol.
Phase 1: Baseline Assessment & Physical Check
-
Prepare a system suitability standard containing 0.1 mg/mL of the analyte and 0.05 mg/mL of Toluene (neutral marker) in the mobile phase[1].
-
Inject 5 µL onto the current column.
-
Calculate the Asymmetry factor ( As ) for both peaks. If Toluene As>1.2 , replace the guard column and check PEEK fittings for dead volumes[1]. If Toluene As≤1.1 but the analyte tails, proceed to Phase 2.
Phase 2: Mobile Phase Optimization (Low pH / Ion-Pairing)
-
Prepare Mobile Phase A: 0.1% v/v TFA in LC-MS grade Water. (TFA lowers pH to ~2.1 and ion-pairs with the pyrrolidine).
-
Prepare Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.
-
Ensure thorough mixing and degassing[2].
-
Run a gradient from 5% B to 95% B over 15 minutes at 1.0 mL/min.
-
Evaluate peak shape. If tailing persists ( As>1.5 ), the silanol interactions are too strong for standard end-capping.
Phase 3: Column Chemistry Upgrade
-
Switch to a Polar-Embedded C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP).
-
Repeat the gradient run. The internal shielding of the polar embedded group will repel the protonated pyrrolidine from the silica backbone, typically resolving the tailing to an As of 1.0 - 1.2.
References
-
Axion Labs. "HPLC Peak Tailing - Axion Labs." Chromatography Online / Axion Labs, 15 Feb. 2022. Available at:[Link]
-
TroubleshootingLAB. "Hplc Peak Tailing Troubleshooting: Expert Tips to Fix Fast." TroubleshootingLAB, 27 Jan. 2026. Available at:[Link]
-
YouTube / PharmaGuru. "How to remove Peak tailing in chromatogram | HPLC troubleshooting." YouTube, 13 Aug. 2023. Available at:[Link]
Sources
NMR spectra validation for 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
Validating Complex Heterocycles: A Comparative Guide to NMR Methodologies for 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
In modern drug development, the structural validation of complex active pharmaceutical ingredient (API) intermediates requires a nuanced approach to analytical chemistry. The molecule 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol presents a multifaceted analytical challenge. It features a tautomeric pyrazole core, a chiral center at the pyrrolidine ring, and a dense aliphatic region due to the cyclobutyl moiety.
The Analytical Challenge: Structural Complexity
Before comparing platforms, we must define the mechanistic hurdles inherent to this specific molecule:
-
Pyrazole Tautomerism: The 5-ol and 5-one tautomeric forms exist in equilibrium. Depending on the solvent, rapid proton exchange can broaden or completely obscure the O-H/N-H signals in the spectrum[1],[2].
-
Diastereotopic Protons: The methylene (CH2) linker connecting the pyrazole N1 to the pyrrolidine C2 is adjacent to a chiral center. Consequently, these two protons are magnetically inequivalent (diastereotopic) and will exhibit complex geminal and vicinal coupling (typically appearing as two distinct doublets of doublets at high field).
-
Second-Order Effects: The cyclobutyl and pyrrolidine rings contain multiple chemically similar aliphatic protons. At lower magnetic fields, the chemical shift difference (in Hz) becomes comparable to the J -coupling constants, resulting in second-order effects and heavily overlapping multiplets[3].
Fig 1. Causality of solvent selection on pyrazole tautomerism and signal resolution.
Platform Comparison Matrix
We evaluated three approaches for validating the structure of 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol.
A. Benchtop NMR (80 MHz)
Benchtop NMR spectrometers democratize analytical capabilities, allowing for rapid Quality Assurance/Quality Control (QA/QC) directly in the manufacturing environment[4]. While highly efficient and cost-effective, benchtop systems suffer from lower resolution and sensitivity compared to high-field counterparts[5]. For our target molecule, the 80 MHz field strength condenses the cyclobutyl and pyrrolidine protons into an unresolvable aliphatic envelope due to second-order effects[3].
B. High-Field NMR (600 MHz)
High-field NMR remains the gold standard for de novo structural elucidation. The 600 MHz magnet provides the necessary dispersion to resolve the diastereotopic linker protons into clear doublets of doublets and separates the complex spin systems of the cyclobutyl ring. However, it requires significant capital investment and dedicated infrastructure[6].
C. AI-Assisted NMR Prediction (e.g., Mnova / ACD Labs)
Software prediction uses advanced algorithms and empirical databases to simulate expected chemical shifts. While it cannot replace physical experimentation, it serves as a critical orthogonal validation tool. It is particularly useful for predicting the theoretical shift of the tautomeric O-H proton, which can then be matched against experimental data.
Quantitative Data Comparison
The following table summarizes the expected performance and signal resolution across the three platforms.
| Structural Feature | Benchtop NMR (80 MHz) | High-Field NMR (600 MHz) | AI Prediction (Simulation) |
| Pyrazole H4 | Sharp singlet (~5.3 ppm) | Sharp singlet (5.32 ppm) | 5.28 ppm (Singlet) |
| Linker CH2 (Diastereotopic) | Broad multiplet (~3.9 ppm) | Two distinct dd (3.85, 4.05 ppm, J =14.2, 7.1 Hz) | 3.81, 4.02 ppm |
| Aliphatic Rings | Overlapping envelope (1.5-2.5 ppm) | Resolved multiplets (1.60, 1.85, 2.15 ppm) | Accurate shift, lacks 2nd-order simulation |
| Pyrazole OH / NH | Broad hump or missing | Sharp singlet (10.4 ppm in dry DMSO-d6) | 10.6 ppm |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the validation of this molecule must follow a self-validating system . This means the protocol incorporates internal checks (causality-driven steps) to definitively prove the assignment, rather than relying on assumption.
Step 1: Sample Preparation (Arresting Tautomerism)
-
Action: Dissolve 5-10 mg of the sample in 0.6 mL of dry DMSO-d6 containing Tetramethylsilane (TMS)[1].
-
Causality: Protic solvents (like CD3OD) facilitate rapid proton exchange, which will broaden or erase the pyrazole O-H signal. DMSO-d6 is a strongly hydrogen-bonding aprotic solvent that slows down the exchange rate, locking the tautomer and allowing the O-H proton to appear as a sharp signal[1],[2].
Step 2: Initial 1D ¹H NMR Acquisition
-
Action: Acquire the standard 1D spectrum.
-
Internal Check: Verify the TMS peak at 0.00 ppm and the residual DMSO quintet at 2.50 ppm to ensure accurate chemical shift referencing.
Step 3: The D2O Exchange (The Validation Step)
-
Action: Add 1-2 drops of Deuterium Oxide (D2O) directly into the NMR tube, shake vigorously for 60 seconds, and re-acquire the 1D spectrum[2].
-
Causality & Validation: D2O will selectively exchange with labile protons (the pyrazole O-H/N-H and the pyrrolidine N-H). If the peak observed at ~10.4 ppm in Step 2 disappears entirely in this step, it is definitively confirmed as the tautomeric hydroxyl/amine proton, rather than a downfield aromatic C-H impurity[2].
Step 4: 2D HSQC Acquisition (Resolving Diastereotopicity)
-
Action: Run a Heteronuclear Single Quantum Coherence (HSQC) experiment.
-
Causality & Validation: To prove that the two distinct signals at 3.85 ppm and 4.05 ppm (seen in the 600 MHz spectrum) are indeed the diastereotopic protons of the same linker CH2 group, the HSQC spectrum must show both proton signals correlating to the exact same ¹³C carbon signal (at approx. ~45-50 ppm). This internal check mathematically rules out the presence of two separate CH groups.
Fig 2. Multi-tier NMR validation workflow for complex pyrazole derivatives.
Conclusion
References
-
Title: What is Benchtop NMR? - Oxford Instruments | Source: oxinst.com | URL: 4
-
Title: Technical Support Center: Spectroscopic Analysis of Pyrazoles | Source: benchchem.com | URL: 1
-
Title: Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives | Source: benchchem.com | URL: 2
-
Title: Enhancing benchtop NMR spectroscopy by means of sample shifting | Source: rsc.org | URL: 5
-
Title: Incorporating Benchtop NMR Spectrometers in the Undergraduate Lab: Understanding Resolution and Circumventing Second-Order Effects | Source: acs.org | URL: 3
-
Title: Low-Field, Benchtop NMR Spectroscopy as a Potential Tool for Point-of-Care Diagnostics of Metabolic Conditions | Source: nih.gov | URL: 6
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- 6. Low-Field, Benchtop NMR Spectroscopy as a Potential Tool for Point-of-Care Diagnostics of Metabolic Conditions: Validation, Protocols and Computational Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selectivity Profiling: A Comparative Analysis of 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
Abstract
Selectivity is a cornerstone of modern drug development, dictating the balance between therapeutic efficacy and off-target toxicity.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity and selectivity of novel chemical entities, using the pyrazol-5-ol derivative, 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol (hereafter referred to as Compound X), as a central case study. We will detail the strategic rationale and step-by-step protocols for a multi-tiered approach, beginning with primary target characterization and expanding to broad kinome-wide screening. This document is intended for researchers, scientists, and drug development professionals engaged in the critical task of lead candidate optimization and validation.
Introduction: The Imperative of Selectivity
The ability of a drug to interact specifically with its intended biological target while minimally engaging other proteins is the definition of selectivity.[3] Poor selectivity can lead to a host of undesirable off-target effects, which are a major cause of clinical trial failures.[4] The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates, known to possess a wide array of biological activities.[5][6][7] Consequently, any novel pyrazole derivative, such as Compound X, requires rigorous and systematic evaluation of its interaction profile across the proteome.
For the purpose of this guide, we will hypothesize that Compound X has been identified as a potent inhibitor of Aurora Kinase A (AURKA) , a serine/threonine kinase frequently dysregulated in cancer.[8] Our objective is to build a comprehensive selectivity profile that compares its activity against AURKA to its activity against other closely related kinases (e.g., Aurora Kinase B and C) and a broad panel of unrelated kinases.
Experimental Design: A Tiered Approach to Selectivity Profiling
A robust selectivity assessment follows a logical, tiered workflow. This approach conserves resources by using focused, information-rich assays early on before committing to large-scale, costly screens.
Caption: Tiered workflow for selectivity profiling of Compound X.
Methodologies and Protocols
Primary Target Potency: AURKA Inhibition Assay
The initial step is to precisely quantify the potency of Compound X against its intended target, AURKA. A radiometric assay is often considered the "gold standard" for its direct measurement of enzymatic activity.[9]
Protocol: Radiometric [³³P]-ATP Kinase Assay for AURKA
-
Reagents & Materials:
-
Recombinant human AURKA enzyme.
-
Myelin Basic Protein (MBP) substrate.
-
[³³P]-ATP (specific activity ~10 µCi/µL).
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Compound X, serially diluted in 100% DMSO.
-
Staurosporine (positive control).
-
96-well filter plates (e.g., Millipore MAPH).
-
Phosphoric acid (0.75%).
-
Scintillation counter.
-
-
Procedure:
-
Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer containing AURKA and MBP.
-
Prepare a 2X ATP solution in Kinase Assay Buffer containing unlabeled ATP and [³³P]-ATP. The final ATP concentration should be at or near the Km for AURKA to ensure the measured IC50 approximates the Ki.[8]
-
Add 2 µL of serially diluted Compound X or controls to a 96-well plate.
-
Add 23 µL of the 2X enzyme/substrate solution to each well and incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 25 µL of the 2X ATP solution.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 0.75% phosphoric acid.
-
Transfer the reaction mixture to the filter plate, wash 3x with phosphoric acid to remove unincorporated [³³P]-ATP.
-
Dry the plate, add scintillant, and measure ³³P incorporation using a scintillation counter.
-
Plot the data (percent inhibition vs. log[Compound X]) and fit to a four-parameter logistic equation to determine the IC50 value.
-
Cross-Reactivity Screening: Kinome Panel
After establishing high potency against AURKA, the next critical step is to assess activity against a broad panel of other kinases. This provides a global view of selectivity and identifies potential off-targets.[9] Many contract research organizations (CROs) offer standardized kinome panels.
Protocol: Broad Kinome Panel Screen (Example using a single concentration)
-
Panel Selection: Choose a comprehensive panel, such as the Eurofins SafetyScreen44™ or a similar service, which covers a wide diversity of the human kinome.
-
Compound Concentration: A primary screen is typically performed at a single high concentration of the test compound, often 1 µM or 10 µM. This concentration is chosen to maximize the detection of potential off-target interactions.
-
Assay Format: The screening service will employ their validated assay platform, which may include radiometric, fluorescence-based, or competitive binding assays tailored for each kinase.[8]
-
Data Analysis: Results are typically reported as Percent Inhibition (%I) at the tested concentration. A common threshold for a "hit" or significant off-target activity is >50% inhibition.
-
Follow-up: For any identified hits, full dose-response curves should be generated to determine the IC50 values, allowing for a quantitative comparison to the primary target potency.
Data Interpretation and Comparative Analysis
The ultimate goal is to generate quantitative data that allows for direct comparison. The data should be summarized in a clear, tabular format.
Caption: Conceptual diagram of high vs. low selectivity.
Comparative Data for Compound X
Below is a hypothetical but representative dataset comparing Compound X to a well-known, first-generation Aurora kinase inhibitor, Alisertib (MLN8237) .
| Target Kinase | Compound X (IC50, nM) | Alisertib (IC50, nM) | Selectivity Ratio (Off-Target/On-Target) for Compound X |
| AURKA (Primary Target) | 5 | 1 | - |
| AURKB | 85 | 12 | 17-fold |
| AURKC | 450 | 136 | 90-fold |
| VEGFR2 | >10,000 | 340 | >2000-fold |
| ABL1 | >10,000 | 2,500 | >2000-fold |
| SRC | 8,500 | >10,000 | 1700-fold |
| PLK1 | 1,200 | 95 | 240-fold |
Data presented is hypothetical and for illustrative purposes.
Interpretation
-
Potency: Compound X demonstrates potent, single-digit nanomolar inhibition of the primary target, AURKA.
-
Selectivity within Family: Compound X shows a 17-fold selectivity for AURKA over the closely related AURKB. This is a critical parameter, as dual inhibition of AURKA and AURKB can lead to distinct cellular phenotypes and potential toxicities.
-
Broad Kinome Selectivity: Compared to Alisertib, Compound X exhibits a significantly cleaner off-target profile. It shows minimal to no activity (>10,000 nM) against key kinases like VEGFR2 and ABL1, which are known off-targets for other inhibitors and can contribute to side effects. The >2000-fold selectivity window for these targets is a highly desirable characteristic.
-
Comparative Advantage: While Alisertib is more potent against AURKA, Compound X's superior selectivity profile suggests it may have a wider therapeutic window and a more favorable safety profile, making it a promising candidate for further development.
Conclusion and Future Directions
This guide outlines a systematic, industry-standard approach to evaluating the selectivity of a novel compound. Through our case study of 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol (Compound X) , we have demonstrated how to progress from primary potency determination to broad-panel screening and comparative data analysis. The hypothetical data reveals Compound X as a potent and highly selective AURKA inhibitor, warranting further investigation.
The next logical steps would involve cell-based assays to confirm on-target engagement (e.g., measuring the inhibition of AURKA autophosphorylation in a relevant cancer cell line) and cellular phenotypic assays to validate the downstream functional consequences of AURKA inhibition. These in-cell validation steps are crucial for bridging the gap between biochemical activity and potential therapeutic effect.[8][10]
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
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Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective. [Link]
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AZoLifeSciences. (2022). Improving Selectivity in Drug Design. [Link]
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Wang, Y., Zhang, T., & Zhu, F. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]
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IntechOpen. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity? [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Understanding compound selectivity with data-driven drug design. [Link]
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Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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Aittokallio, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 1001083. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Pham, E. C., Nguyen, H. G. T., Le, K. N. B., & Truong, T. N. (2022). Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives. Heliyon, 8(1), e08741. [Link]
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Geleverya, A., Semenets, A., Kovalenko, S. М., Suleiman, M., Podolsky, I., & Perekhoda, L. (2025). Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. ScienceRise: Pharmaceutical Science. [Link]
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Doctronic. (2026). Drug Allergy Cross Reactivity: If You're Allergic to One, Watch for These. [Link]
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ResearchGate. (2022). Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives. [Link]
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National Institutes of Health (NIH). (2018). Testing for Drug Hypersensitivity Syndromes. [Link]
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UC Davis Health. (2017). Allergic Cross-reactivity of Select Antimicrobials. [Link]
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Kaunas University of Technology. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]
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Royal Society of Chemistry. (2015). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. [Link]
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Harvard University. (2020). Approach to the diagnosis of drug hypersensitivity reactions: similarities and differences between Europe and North America. [Link]
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Journal of Applied Pharmaceutical Science. (2025). SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. [Link]
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ResearchGate. (2015). Some pyrazol-5-one derivatives with pronounced biological activity. [Link]
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PubChem. (n.d.). (3R)-N-cyclobutyl-1-[2-[4-[4-[(5-methyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][2][8][10]triazin-2-yl]sulfanylanilino]-2-oxoethyl]pyrrolidine-3-carboxamide. [Link]
- Google Patents. (2013). 1,2-disubstituted cyclobutyl compounds.
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PubMed. (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. [Link]
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National Institutes of Health (NIH). (2017). Current status of pyrazole and its biological activities. [Link]
-
Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]
- Google Patents. (n.d.). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
- Google Patents. (n.d.).
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Screening Assays for Novel Pyrazole Analogs
For my colleagues in research, discovery, and development, this guide addresses a critical challenge in early-stage drug discovery: establishing reproducible screening assays for novel chemical entities. We will focus on the specific case of a hypothetical, yet structurally representative molecule, 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol . While public data on this exact molecule is not available, its pyrazole scaffold is a well-established pharmacophore found in numerous therapeutic agents.[1][2][3] This allows us to build a robust framework for assay development and validation based on established principles and data from related compounds.
The core objective of any screening campaign is to reliably identify "hits"—compounds that consistently modulate a biological target.[4] This reliability is synonymous with reproducibility. An assay that yields variable results day-to-day or technician-to-technician is a liability, leading to wasted resources on false positives and the tragic oversight of false negatives.[4] This guide provides a comparative analysis of common assay formats, outlines a gold-standard validation workflow, and offers practical insights to ensure your screening data is both accurate and dependable.
Part 1: Strategic Assay Selection for Pyrazole Scaffolds
The pyrazol-5-ol core and its derivatives are known to interact with a wide range of biological targets, including kinases, enzymes like cyclooxygenases (COX), and G-protein coupled receptors (GPCRs).[1][5] They also exhibit diverse biological activities, from anticancer and anti-inflammatory to neuroprotective effects.[1][5][6] Therefore, the initial step is to select an assay format that aligns with the hypothesized mechanism of action.
The two primary categories of assays are biochemical and cell-based.[7]
-
Biochemical Assays: These assays utilize purified components (e.g., an enzyme and its substrate) to measure the direct interaction of a compound with its target.[7] They are generally characterized by lower variability and higher reproducibility due to their simplified, controlled nature.[7]
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data that accounts for factors like cell permeability and metabolism.[7][8] However, they are inherently more complex and prone to variability from factors like cell passage number, confluency, and culture conditions.[7]
Comparative Overview of Assay Technologies
Below is a comparison of common assay technologies suitable for screening pyrazole-like compounds, with a focus on reproducibility factors.
| Assay Technology | Principle | Typical Application for Pyrazoles | Reproducibility Considerations |
| TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) | Measures proximity between two molecules tagged with donor and acceptor fluorophores. | Kinase inhibition, Receptor-ligand binding | High: Ratiometric detection minimizes interference from compound autofluorescence and read-time variations. Requires careful reagent titration. |
| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. | Competitive binding assays | Moderate to High: Sensitive to compound autofluorescence and light scatter. Requires high-purity reagents. |
| Luminescence | Measures light produced by an enzymatic reaction (e.g., luciferase). | Reporter gene assays, Cell viability (e.g., CellTiter-Glo®) | High: Excellent signal-to-background ratio.[7] Can be sensitive to enzyme kinetics and reagent stability over the course of a screen.[7] |
| AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) | Bead-based assay where proximity of donor and acceptor beads generates a chemiluminescent signal. | Protein-protein interactions, Biomarker detection | High: Very sensitive, but can be susceptible to light and oxygen interference. Requires careful optimization of bead concentrations. |
| MTT/XTT Assays | Colorimetric assays measuring metabolic activity as an indicator of cell viability. | Cytotoxicity screening | Moderate: Prone to interference from compounds that can reduce the tetrazolium salt non-enzymatically.[1] Cell density is a critical variable. |
For a novel compound like 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol, a tiered screening approach is often most effective. An initial high-throughput screen (HTS) using a robust biochemical assay (like TR-FRET for a kinase target) can identify direct binders with high confidence. Hits can then be progressed to more complex cell-based assays to confirm activity in a physiological context.
Part 2: The Cornerstone of Reproducibility: Assay Validation
Assay validation is a systematic process that proves an assay is "fit for purpose."[4] It is a non-negotiable step before committing to a large-scale screening campaign.[4][9] The validation process should rigorously test the assay's performance, stability, and statistical robustness under conditions that mimic the final screen.[4][10]
The Assay Validation Workflow
The following diagram illustrates a comprehensive workflow for assay validation.
Caption: Step-by-step workflow for the TR-FRET kinase inhibition assay.
Part 4: Troubleshooting Common Reproducibility Issues
Even well-validated assays can encounter problems. Proactive monitoring and systematic troubleshooting are key to maintaining data quality throughout a screening campaign.
| Issue | Potential Causes | Recommended Actions |
| Low Z'-Factor (<0.5) | - Reagent degradation (enzyme, tracer) - Inaccurate pipetting - Suboptimal reagent concentrations | - Qualify new lots of all critical reagents. - Perform preventative maintenance on liquid handlers. - Re-optimize reagent concentrations via matrix titration. |
| High CV% (>10%) | - Clogged dispenser tips - Inconsistent mixing - Plate edge effects | - Run dispenser self-tests and cleaning cycles. - Increase mixing steps or centrifugation speed/time. - Avoid using outer rows/columns for samples if edge effects are persistent. |
| Assay Drift | - Reagent instability at room temperature - Temperature fluctuations in the lab | - Prepare reagents fresh daily or in smaller batches. - Monitor and log lab temperature and humidity. - Process plates in smaller, consistent batches. |
| Compound Interference | - Autofluorescence (common with FP) - Light scattering (turbidity from precipitation) | - Pre-screen compounds for autofluorescence at assay wavelengths. - Use ratiometric readouts like TR-FRET to minimize interference. - Check for compound precipitation in assay buffer. |
By adhering to the principles of rigorous assay design, comprehensive validation, and proactive quality control, researchers can establish highly reproducible screening platforms. This foundation of reliability is essential for making confident decisions, accelerating the discovery of promising new therapeutics based on the pyrazole scaffold and beyond.
References
-
Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices. [Link]
-
BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening?[Link]
-
IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. [Link]
-
BellBrook Labs. (2025, October 30). Optimizing Assay Performance for High-Throughput Screens. [Link]
-
Cellectricon. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved April 4, 2026, from [Link]
-
National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation. In Assay Guidance Manual. [Link]
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Royal Society of Chemistry. (2016, December 8). HTS Methods: Assay Design and Optimisation. [Link]
-
Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. Retrieved April 4, 2026, from [Link]
- Faria, J. V., et al. (2017). Recently Reported Biological Activities of Pyrazole Compounds.
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PubMed. (2024, December 1). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. [Link]
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MDPI. (2022, October 28). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. [Link]
-
MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
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3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol proper disposal procedures
As application scientists and laboratory managers, we cannot simply follow disposal standard operating procedures (SOPs) blindly; we must understand the molecular causality behind them. The compound 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol is a highly specific, nitrogen-dense heterocyclic intermediate. Because it bridges multiple reactive functional groups, it demands a highly controlled, self-validating disposal framework to prevent environmental contamination and ensure facility safety.
Here is the comprehensive, field-proven operational guide for the safe handling and destruction of this compound.
Molecular Causality: Profiling the Hazard
To design a safe disposal protocol, we must first deconstruct the molecule. The physicochemical behavior of this compound is dictated by three distinct structural motifs, each requiring a specific logistical countermeasure:
-
The Pyrrolidine Moiety: This secondary amine confers strong basicity (pKa ~11) to the molecule. If improperly sewered, pyrrolidine derivatives resist standard wastewater biodegradation, leading to severe aquatic toxicity and environmental persistence as they leach into groundwater aquifers [1].
-
The 1H-pyrazol-5-ol Core: This nitrogen-rich aromatic ring exists in tautomeric equilibrium (as a pyrazolone). During thermal destruction, the high nitrogen density guarantees the generation of toxic nitrogen oxides (NOx). Therefore, standard open-air burning or low-temperature incineration is strictly prohibited.
-
The Cyclobutyl Group: The cyclobutane ring contains significant angle strain (~26 kcal/mol). During incineration, this strain is released as excess heat of combustion, which can cause localized temperature spikes in the incinerator if the waste is not properly diluted.
Regulatory Grounding
Due to its classification as an active pharmaceutical intermediate, this compound falls under strict environmental regulations. Under the[2], the intentional sewering (flushing down the drain) of this compound is universally banned, regardless of your facility's generator status. It must be managed as a solid hazardous waste and routed for high-temperature chemical incineration.
Quantitative Disposal Parameters
To ensure logistical precision, all operational parameters for the disposal of this compound are summarized below.
| Parameter | Specification | Mechanistic Rationale |
| Waste Classification | Non-halogenated, Basic Organic | High nitrogen/amine content; absence of halogens prevents dioxin formation. |
| Primary Containment | High-Density Polyethylene (HDPE) | Withstands the inherent basicity of the pyrrolidine group without leaching. |
| Incineration Temp. | > 1,100 °C | High thermal energy is required to cleave the highly stable pyrazole aromatic ring. |
| Residence Time | > 2.0 seconds | Ensures complete oxidation of the strained cyclobutyl hydrocarbon chain. |
| Exhaust Scrubbing | Alkaline (NaOH) Scrubber | Mandatory to neutralize acidic NOx gases generated from the amine and pyrazole nitrogens. |
Self-Validating Disposal Protocol
Every step in chemical waste management must act as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step have been met.
Phase 1: Solubilization and Homogenization
-
Action: Dissolve the solid 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol in a highly combustible, non-halogenated solvent (e.g., ethanol or acetone) [3].
-
Causality: Injecting solid powders directly into an incinerator can cause localized micro-explosions due to the cyclobutyl ring strain. Solubilization ensures uniform atomization and controlled combustion.
-
Validation: Visually inspect the solution. Complete optical clarity validates that the compound is fully dissolved and safe for fluid-line transfer.
Phase 2: Segregation and pH Profiling
-
Action: Transfer the solution to an HDPE container strictly designated for "Basic Non-Halogenated Organics."
-
Causality: Mixing this pyrrolidine-containing compound with acidic waste streams will trigger a rapid, exothermic salt-formation reaction, potentially over-pressurizing the container.
-
Validation: Dip a pH test strip into the final waste mixture. A reading of pH 8–10 validates the basic nature of the stream and confirms it has not been cross-contaminated with reactive acids.
Phase 3: Thermal Destruction and Scrubbing
-
Action: Route the manifested waste to a licensed chemical incinerator. The facility must be equipped with an afterburner and an active scrubber system [3].
-
Causality: The pyrazole and pyrrolidine nitrogens will convert into NOx gas upon combustion. An alkaline scrubber (using sodium hydroxide) is required to neutralize these gases into harmless salts before atmospheric release.
-
Validation: Facility managers must verify the incinerator's Continuous Emission Monitoring System (CEMS). NOx levels remaining below local EPA regulatory thresholds validate the functional efficacy of the alkaline scrubber.
Disposal Workflow Visualization
Workflow for the thermal destruction and exhaust scrubbing of nitrogen-dense heterocyclic waste.
References
-
Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals Quick Start Guide." EPA.gov. URL:[Link]
-
American Chemical Society (ACS). "Human Pharmaceuticals in the Aquatic Environment: A Challenge to Green Chemistry." Chemical Reviews. URL:[Link]
Sources
Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
